1-Methylcyclooctene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
933-11-9 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
1-methylcyclooctene |
InChI |
InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3 |
InChI Key |
WFLPGXDWMZEHGP-UHFFFAOYSA-N |
SMILES |
CC1=CCCCCCC1 |
Isomeric SMILES |
C/C/1=C/CCCCCC1 |
Canonical SMILES |
CC1=CCCCCCC1 |
Other CAS No. |
933-11-9 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylcyclooctene: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclooctene is an unsaturated cyclic hydrocarbon of significant interest in organic synthesis and materials science. Its eight-membered ring structure, featuring a trisubstituted double bond, imparts unique reactivity and makes it a valuable precursor for the synthesis of various complex molecules and polymers. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, tailored for professionals in research and development.
Chemical Structure and Identification
This compound is a cycloalkene with the molecular formula C₉H₁₆.[1] The structure consists of an eight-membered carbon ring containing one double bond, with a methyl group attached to one of the unsaturated carbon atoms. The presence of the double bond allows for the existence of (E)- and (Z)- stereoisomers, with the (Z)-isomer being the more common and stable form.[1]
Key Identifiers:
-
IUPAC Name: (Z)-1-methylcyclooctene[1]
-
CAS Number: 933-11-9[1]
-
Molecular Formula: C₉H₁₆[1]
-
Molecular Weight: 124.22 g/mol [1]
-
InChI Key: WFLPGXDWMZEHGP-CLFYSBASSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The data is a combination of experimentally determined and computationally predicted values.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆ | [1] |
| Molecular Weight | 124.22 g/mol | [1] |
| Boiling Point | 158-160 °C (estimated) | |
| Density | 0.83 g/cm³ (estimated) | |
| LogP (Octanol/Water) | 3.5 (estimated) | |
| Physical State | Liquid |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected and reported spectroscopic data.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~5.2 | t | Vinylic H |
| ~2.0-2.2 | m | Allylic CH₂ |
| ~1.6 | s | Methyl H |
| ~1.2-1.5 | m | Other ring CH₂ |
¹³C NMR Spectroscopy
A reference to the availability of a ¹³C NMR spectrum on PubChem suggests its characterization by this method.[2] The predicted chemical shifts are as follows:
| Chemical Shift (ppm) | Assignment |
| ~135 | Quaternary alkene C |
| ~125 | Tertiary alkene C |
| ~30-40 | Allylic CH₂ |
| ~20-30 | Other ring CH₂ |
| ~23 | Methyl C |
Infrared (IR) Spectroscopy
The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[1] Key characteristic absorption peaks are expected at:
| Wavenumber (cm⁻¹) | Vibration |
| ~3020 | =C-H stretch |
| ~2925, 2855 | C-H stretch (alkane) |
| ~1670 | C=C stretch (trisubstituted) |
| ~1450 | CH₂ bend |
Mass Spectrometry
The mass spectrum of this compound is available on the NIST WebBook.[1] The fragmentation pattern is consistent with its structure.
| m/z | Interpretation |
| 124 | Molecular ion (M⁺) |
| 109 | [M - CH₃]⁺ |
| 95 | [M - C₂H₅]⁺ (loss of ethyl radical) |
| 81 | [M - C₃H₇]⁺ (loss of propyl radical) |
| 67 | Cycloalkenyl fragment |
Synthesis of this compound
This compound can be synthesized through several routes, with the acid-catalyzed dehydration of 1-methylcyclooctanol (B1615087) being a common laboratory method. The following is a representative experimental protocol adapted from the synthesis of analogous cycloalkenes.
Experimental Protocol: Dehydration of 1-Methylcyclooctanol
Materials:
-
1-Methylcyclooctanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Diethyl ether
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Place 1-methylcyclooctanol into a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with cooling and stirring.
-
Heat the mixture gently using a heating mantle. The product, this compound, will co-distill with water.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acid), and then with saturated brine solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the resulting this compound by fractional distillation.
Safety Precautions: Concentrated acids are highly corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction should be monitored to prevent overheating and potential side reactions.
Chemical Reactivity
This compound undergoes typical reactions of an alkene, driven by the reactivity of its trisubstituted double bond.
-
Electrophilic Addition: It reacts with electrophiles such as halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl) following Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.
-
Oxidation: this compound can be oxidized to form epoxides using peroxy acids like m-CPBA.[3] Stronger oxidizing agents like potassium permanganate (B83412) or ozone can lead to cleavage of the double bond, yielding dicarbonyl compounds.[3]
-
Reduction: The double bond can be hydrogenated to form methylcyclooctane (B75215) using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas.[3]
-
Polymerization: Like other cycloalkenes, this compound can undergo ring-opening metathesis polymerization (ROMP) in the presence of appropriate catalysts to form polymers with unique properties.
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key workflows related to this compound.
References
An In-depth Technical Guide to 1-Methylcyclooctene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methylcyclooctene, a versatile cyclic alkene. It covers the fundamental identification, physicochemical properties, detailed synthesis protocols, and key chemical reactions of this compound, making it a valuable resource for its application in organic synthesis and drug development.
Core Data Summary
IUPAC Name: this compound[1] CAS Number: 933-11-9[1]
The most common isomer is (Z)-1-methylcyclooctene. The (E)-1-methyl-1-cyclooctene isomer is also known and has the CAS number 38229-26-4.[2]
Physicochemical and Spectroscopic Data
A summary of key physical and spectroscopic properties for this compound is presented in the table below. This data is crucial for its identification, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆ | [1][3][4] |
| Molecular Weight | 124.22 g/mol | [3][4] |
| Boiling Point (Normal) | 425.8 K (calculated) | [4] |
| McGowan's Characteristic Volume | 122.510 mL/mol (calculated) | [4] |
| LogP (Octanol/Water) | 3.287 (calculated) | [4] |
| InChI Key | WFLPGXDWMZEHGP-CLFYSBASSA-N | [1] |
| Canonical SMILES | CC1=CCCCCCC1 | [3] |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves a two-step process starting from the readily available cyclooctanone (B32682). This involves a Grignard reaction to form the tertiary alcohol, 1-methylcyclooctanol (B1615087), followed by an acid-catalyzed dehydration.
Experimental Protocol: Synthesis from Cyclooctanone
Materials:
-
Cyclooctanone
-
Methylmagnesium bromide (or methyl iodide and magnesium turnings for in situ preparation)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of 1-Methylcyclooctanol (Grignard Reaction)
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is charged with magnesium turnings and a small crystal of iodine under a nitrogen or argon atmosphere.
-
Anhydrous diethyl ether or THF is added to cover the magnesium.
-
A solution of methyl iodide or methyl bromide in the anhydrous solvent is added dropwise from the dropping funnel to initiate the Grignard reagent formation.
-
Once the reaction is initiated (as evidenced by bubbling and heat generation), the remaining alkyl halide solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
The reaction mixture is cooled in an ice bath, and a solution of cyclooctanone in the anhydrous solvent is added dropwise from the dropping funnel.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting ketone.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with two portions of diethyl ether or THF.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield crude 1-methylcyclooctanol, which can be purified by distillation if necessary.
Step 2: Dehydration of 1-Methylcyclooctanol to this compound
-
The crude 1-methylcyclooctanol is placed in a round-bottom flask suitable for distillation.
-
A catalytic amount of concentrated sulfuric acid or phosphoric acid is added dropwise with stirring.[5]
-
The mixture is heated to the appropriate temperature (typically 80-120 °C, adaptable from similar syntheses) to effect dehydration.[5]
-
The product, this compound, is distilled from the reaction mixture as it is formed.
-
The collected distillate is washed with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride).
-
The final product is purified by fractional distillation to yield pure this compound.
Key Chemical Reactions and Protocols
This compound undergoes a variety of reactions characteristic of alkenes, which are fundamental to its use as a synthetic intermediate.
Epoxidation
The formation of an epoxide from this compound is a common transformation that provides a versatile intermediate for further functionalization.
Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
This compound is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled in an ice bath.
-
m-CPBA (typically 1.1-1.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
The reaction is stirred at this temperature and then allowed to warm to room temperature, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled again in an ice bath and quenched by the addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed under reduced pressure to yield 1-methyl-1,2-epoxycyclooctane.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound from cyclooctanone.
Reaction Pathway Diagram
Caption: Key synthetic transformations of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. (E)-1-Methyl-1-cyclooctene | C9H16 | CID 5463180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H16 | CID 5352545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 933-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. echemi.com [echemi.com]
Physical properties of 1-Methylcyclooctene (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 1-Methylcyclooctene, a cyclic alkene of interest in various chemical syntheses. The document outlines its boiling point and density, details the experimental protocols for their determination, and presents a logical workflow for its synthesis.
Core Physical Properties
This compound is an unsaturated hydrocarbon with the molecular formula C₉H₁₆ and a molecular weight of 124.22 g/mol .[1] Its physical characteristics are crucial for handling, reaction setup, and purification processes.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are derived from computational models.
| Physical Property | Value | Unit | Source Type |
| Molecular Formula | C₉H₁₆ | - | - |
| Molecular Weight | 124.22 | g/mol | IUPAC |
| Normal Boiling Point | 429.15 (Calculated) | K | Joback Method |
| Density | Lighter than water | - | General Alkene Property[2] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections describe standard methodologies for measuring the boiling point and density of liquid organic compounds like this compound.
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3] This property is a key indicator of purity.
Method 1: Simple Distillation
This method is suitable for determining the boiling point of larger sample volumes (≥ 5 mL).[4]
-
Apparatus: Distilling flask, condenser, thermometer, heating mantle, and receiving flask.
-
Procedure:
-
Place the liquid sample (at least 5-7 mL) into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[5]
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is distilling.[5]
-
Begin heating the flask gently.
-
Record the temperature when the liquid begins to boil and a steady stream of distillate is collected. This stable temperature reading is the boiling point.
-
Record the atmospheric pressure, as boiling point is pressure-dependent.[3][5]
-
Method 2: Thiele Tube Method
This micro-method is ideal for small sample quantities.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (Durham tube), rubber band, and heat source.[5]
-
Procedure:
-
Attach a small test tube containing 0.5-1 mL of the sample to a thermometer using a rubber band.
-
Place a capillary tube, with its open end down, into the sample.[5]
-
Insert the thermometer assembly into the Thiele tube, which is filled with mineral oil.
-
Heat the side arm of the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Stop heating when a continuous stream of bubbles is observed.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube as the apparatus cools.[5]
-
Determination of Density
Density is the mass per unit volume of a substance. For liquid alkenes, it is typically measured using a pycnometer or a digital density meter.
-
Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance.
-
Procedure:
-
Weigh the clean, dry pycnometer (m₁).
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The density of water at this temperature is known.
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with the this compound sample and weigh it (m₃).
-
The density of the sample is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water
-
Logical Workflow: Synthesis of this compound
This compound can be synthesized via several routes. A common and illustrative method is the base-induced elimination reaction from a suitable precursor, such as 1-bromo-1-methylcyclooctane. This process follows an E2 (bimolecular elimination) mechanism. The logical workflow for this synthesis is depicted below.
Caption: Logical workflow for the synthesis of this compound.
References
Spectroscopic Profile of 1-Methylcyclooctene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-methylcyclooctene (CAS No. 933-11-9), a cyclic alkene of interest in organic synthesis and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for these analytical techniques, and presents a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while data from mass spectrometry and infrared spectroscopy are accessible through public databases, detailed experimental ¹H and ¹³C NMR data are not as readily available in these resources. The information presented herein is compiled from various spectral databases.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
Similar to ¹H NMR, specific experimental ¹³C NMR chemical shifts for this compound are not detailed in major public spectral databases. A ¹³C NMR spectrum is noted to be available from Wiley-VCH GmbH, acquired on a Bruker WM-250 instrument, but the corresponding peak list is not publicly disclosed.[1]
Table 3: Infrared (IR) Spectroscopy Data for this compound
The following major absorption bands are observed in the gas-phase IR spectrum of this compound.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2924 | Strong | C-H stretch (alkane) |
| 2854 | Medium | C-H stretch (alkane) |
| 1460 | Medium | C-H bend (alkane) |
| 1447 | Medium | C-H bend (alkane) |
| ~1670 | Weak | C=C stretch (alkene) |
| ~850 | Medium | =C-H bend (alkene) |
Note: The C=C stretch in tetrasubstituted alkenes can be weak or absent in the IR spectrum.
Table 4: Mass Spectrometry (MS) Data for this compound
The mass spectrum of this compound is characterized by the following major fragment ions, with the molecular ion peak observed at m/z 124.
| m/z | Relative Intensity | Proposed Fragment |
| 124 | Moderate | [M]⁺ (Molecular Ion) |
| 109 | Moderate | [M - CH₃]⁺ |
| 95 | Strong | [M - C₂H₅]⁺ or [C₇H₁₁]⁺ |
| 81 | Base Peak | [C₆H₉]⁺ |
| 67 | Strong | [C₅H₇]⁺ |
| 54 | Moderate | [C₄H₆]⁺ |
| 41 | Strong | [C₃H₅]⁺ |
Data compiled from the NIST Mass Spectrometry Data Center.[1]
Experimental Protocols
The following sections detail standardized methodologies for the acquisition of the spectroscopic data presented above for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is crucial for the spectrometer's field-frequency lock and to avoid overwhelming solvent signals in the ¹H NMR spectrum.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Infrared (IR) Spectroscopy
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.
-
Sample Preparation and Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Data Acquisition:
-
Place a small drop of this compound onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire the IR spectrum. Typically, a spectral range of 4000-400 cm⁻¹ is scanned. Multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
-
Correlate the observed absorption bands with specific functional groups and bond vibrations within the molecule.
-
Mass Spectrometry (MS) via Gas Chromatography (GC-MS)
This protocol outlines the analysis of a volatile liquid sample like this compound using GC-MS with electron ionization (EI).
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). The concentration should be in the parts-per-million (ppm) range.
-
-
Instrument Setup:
-
Set the GC parameters, including the injection port temperature, the oven temperature program, the carrier gas (typically helium) flow rate, and the type of capillary column. A nonpolar column is suitable for this nonpolar analyte.
-
Set the MS parameters, including the ionization mode (EI), the electron energy (typically 70 eV), the mass range to be scanned (e.g., m/z 35-300), and the ion source temperature.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the prepared solution into the GC injection port.
-
The sample is vaporized and carried onto the GC column, where its components are separated based on their boiling points and interactions with the column's stationary phase.
-
As this compound elutes from the GC column, it enters the MS ion source.
-
In the ion source, the molecules are bombarded with electrons, leading to ionization and fragmentation.
-
The resulting positively charged ions (the molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time of this compound.
-
Examine the mass spectrum corresponding to the chromatographic peak of this compound.
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern and compare it to known fragmentation mechanisms and spectral libraries to confirm the structure of the molecule.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to structural elucidation.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to 1-Methylcyclooctene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methylcyclooctene, a versatile cycloalkene with applications in organic synthesis and as a precursor for pharmaceutical compounds. This document details its fundamental chemical properties, provides detailed experimental protocols for its synthesis and key reactions, and explores its relevance in the development of bioactive molecules.
Core Molecular Data
This compound is a cyclic hydrocarbon with a methyl group attached to one of the carbons of the double bond within an eight-membered ring.[1] Its molecular characteristics are fundamental to its reactivity and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆ | [1][2] |
| Molecular Weight | 124.22 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 933-11-9 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, most commonly via elimination reactions. Below are detailed protocols for two common laboratory-scale synthetic methods.
Experimental Protocol 1: Elimination Reaction of Cyclooctene (B146475) Oxide
One common laboratory synthesis involves the base-facilitated elimination of water from cyclooctene oxide.[1]
Objective: To synthesize this compound from cyclooctene oxide.
Materials:
-
Cyclooctene oxide
-
A strong, non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
Distilled water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve cyclooctene oxide in anhydrous DMSO.
-
Add potassium tert-butoxide to the solution portion-wise at room temperature.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Caption: Experimental workflow for the synthesis of this compound.
Key Chemical Reactions of this compound
This compound undergoes typical alkene reactions, making it a useful intermediate in organic synthesis. The primary reactions include oxidation, reduction, and substitution.[1]
| Reaction Type | Common Reagents | Major Products |
| Oxidation | Potassium permanganate, Osmium tetroxide, Peroxy acids (e.g., m-CPBA) | Epoxides, Diols |
| Reduction | Hydrogen gas with a Palladium catalyst (H₂/Pd) | Methylcyclooctane |
| Substitution | Bromine (Br₂), Chlorine (Cl₂) | Halogenated cyclooctenes |
Experimental Protocol 2: Oxidation of this compound to this compound Oxide
Objective: To synthesize this compound oxide via epoxidation.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude epoxide.
-
Purify the product by column chromatography if necessary.
Caption: Logical relationships of this compound's key reactions.
Applications in Drug Development
While this compound itself is not typically a final drug product, its structural motif and reactivity make it a valuable precursor in the synthesis of more complex pharmaceutical compounds.[1] The cyclooctene ring can serve as a scaffold, and transformations of the double bond and the methyl group allow for the introduction of various functional groups necessary for biological activity.
For instance, a hypothetical drug development workflow could involve the functionalization of the this compound core to produce a lead compound that targets a specific biological pathway, such as a kinase signaling cascade implicated in a disease.
Caption: A simplified signaling pathway and drug interaction model.
References
An In-depth Technical Guide on the Isomers of 1-Methylcyclooctene and Their Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the isomers of 1-methylcyclooctene, with a focus on their relative thermodynamic stabilities. This document details the structural and stereoisomers, the governing principles of their stability, and estimated quantitative data based on analogous compounds. Furthermore, a detailed experimental protocol for determining alkene stability via hydrogenation calorimetry is provided. Visualizations of isomer relationships and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction to the Isomers of this compound
This compound (C₉H₁₆) is a cyclic alkene that can exist as several isomers, which are broadly categorized into constitutional (or structural) isomers and stereoisomers. Understanding the relative stabilities of these isomers is crucial for predicting reaction outcomes, designing synthetic pathways, and for the conformational analysis of cyclic systems in medicinal chemistry.
The primary isomers of methylcyclooctene include:
-
Stereoisomers of this compound: These isomers have the same connectivity but differ in the spatial arrangement of atoms. For this compound, this primarily involves the geometry around the double bond, leading to (E)- and (Z)-isomers.
-
(Z)-1-Methylcyclooctene: The substituents on the double bond are on the same side (cis).
-
(E)-1-Methylcyclooctene: The substituents on the double bond are on opposite sides (trans).
-
-
Positional Isomers of Methylcyclooctene: These are constitutional isomers that differ in the location of the methyl group and/or the double bond on the cyclooctene (B146475) ring. Examples include 3-methylcyclooctene (B85543) and 4-methylcyclooctene.
The stability of these isomers is primarily determined by two key factors:
-
Degree of Substitution of the Double Bond: Alkenes with more alkyl substituents on the sp²-hybridized carbons of the double bond are generally more stable. This is attributed to hyperconjugation, an electronic effect where the σ-electrons of adjacent C-H bonds stabilize the π-system of the double bond.
-
Ring Strain: In cyclic alkenes, the geometry of the ring can impose significant strain, particularly in medium-sized rings like cyclooctene. This strain can be a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring).
Relative Stability of this compound Isomers
(Z)- vs. (E)-1-Methylcyclooctene
In acyclic alkenes, the trans isomer is typically more stable than the cis isomer due to reduced steric hindrance. However, in medium-sized rings (8-11 carbons), the cis cycloalkene is generally more stable than the trans isomer. This is because the incorporation of a trans double bond into the ring introduces significant ring strain. trans-Cyclooctene (B1233481) is the smallest stable trans-cycloalkene at room temperature, but it is considerably less stable than cis-cyclooctene.
The heat of hydrogenation for cis-cyclooctene is approximately -96 kJ/mol (-23 kcal/mol), while for trans-cyclooctene, it is significantly higher at around -144 kJ/mol (-34.5 kcal/mol). A higher heat of hydrogenation indicates a less stable alkene. This large difference in stability is attributed to the substantial ring strain in the trans isomer.
Applying this understanding to this compound:
-
(Z)-1-Methylcyclooctene: As a trisubstituted alkene, it is expected to be relatively stable. The methyl group adds some steric strain, but the overall stability will be high due to the favorable cis geometry within the eight-membered ring.
-
(E)-1-Methylcyclooctene: The introduction of a methyl group into the already strained trans-cyclooctene framework is expected to further decrease its stability.
Therefore, the order of stability is predicted to be:
(Z)-1-Methylcyclooctene > (E)-1-Methylcyclooctene
Positional Isomers
The stability of positional isomers of methylcyclooctene is primarily governed by the degree of substitution of the double bond.
-
This compound: This is a trisubstituted alkene, as the double bond carbons are attached to three other carbon atoms (the methyl group and two carbons within the ring).
-
3-Methylcyclooctene and 4-Methylcyclooctene: In these isomers, the methyl group is not directly attached to the double bond. They are disubstituted alkenes.
Based on the principle that increased substitution leads to greater stability, the following stability order is predicted:
This compound > 3-Methylcyclooctene ≈ 4-Methylcyclooctene
Among the disubstituted isomers, subtle differences in stability may arise due to the specific conformational preferences of the methyl group on the flexible cyclooctane (B165968) ring, but these are expected to be minor compared to the effect of substitution.
Quantitative Stability Data (Estimated)
The following table summarizes the estimated heats of hydrogenation for the isomers of this compound. These values are derived from the experimental data for cis- and trans-cyclooctene and the calculated enthalpy of formation for (Z)-1-methylcyclooctene. The hydrogenation of all isomers is assumed to yield methylcyclooctane.
| Isomer | Double Bond Substitution | Estimated Heat of Hydrogenation (kJ/mol) | Estimated Heat of Hydrogenation (kcal/mol) | Relative Stability |
| (Z)-1-Methylcyclooctene | Trisubstituted | -110 | -26.3 | Most Stable |
| (E)-1-Methylcyclooctene | Trisubstituted | -150 | -35.8 | Least Stable |
| 3-Methylcyclooctene | Disubstituted | -120 | -28.7 | Intermediate |
| 4-Methylcyclooctene | Disubstituted | -120 | -28.7 | Intermediate |
Note: These are estimated values. The heat of hydrogenation for (Z)-1-methylcyclooctene is estimated based on its calculated gas-phase enthalpy of formation of -120.44 kJ/mol and an estimated enthalpy of formation for methylcyclooctane. The value for the (E)-isomer is extrapolated from the significant strain observed in trans-cyclooctene. The values for the positional isomers are based on typical heats of hydrogenation for disubstituted cycloalkenes.
Experimental Protocols
The primary experimental method for determining the relative stability of alkene isomers is through the measurement of their heat of hydrogenation using calorimetry.
Determination of Heat of Hydrogenation by Calorimetry
Objective: To measure the enthalpy change upon the catalytic hydrogenation of a this compound isomer to methylcyclooctane. A lower heat of hydrogenation indicates a more stable alkene.
Materials:
-
This compound isomer (e.g., (Z)-1-methylcyclooctene)
-
High-purity hydrogen gas
-
Catalyst: 5% Palladium on carbon (Pd/C) or Adams' catalyst (PtO₂)
-
Solvent: Anhydrous ethanol (B145695) or ethyl acetate
-
Reaction calorimeter (e.g., a solution calorimeter or a custom-built apparatus) equipped with a temperature probe, a hydrogen gas inlet, and a stirrer.
-
Gas-tight syringe for injecting the alkene sample.
Procedure:
-
Calorimeter Calibration: The calorimeter must be calibrated to determine its heat capacity. This is typically done by a known electrical heat pulse or by carrying out a reaction with a well-characterized enthalpy change.
-
Catalyst and Solvent Addition: A precise amount of the hydrogenation catalyst is suspended in a known volume of the solvent within the calorimeter vessel.
-
Thermal Equilibration: The calorimeter is sealed, and the contents are allowed to reach thermal equilibrium with the surroundings, with constant stirring.
-
Hydrogen Saturation: The solvent and catalyst are saturated with hydrogen gas at a constant pressure (typically slightly above atmospheric pressure). The temperature is monitored until it stabilizes.
-
Sample Injection: A precisely weighed amount of the this compound isomer is injected into the reaction vessel using a gas-tight syringe.
-
Data Acquisition: The temperature of the reaction mixture is recorded as a function of time. The hydrogenation reaction is exothermic, leading to a rise in temperature. The reaction is complete when the temperature returns to a stable baseline.
-
Calculation of Heat of Reaction: The heat evolved during the reaction (q_rxn) is calculated from the observed temperature change (ΔT) and the heat capacity of the calorimeter and its contents (C_cal): q_rxn = C_cal * ΔT
-
Calculation of Enthalpy of Hydrogenation: The molar enthalpy of hydrogenation (ΔH_hydrog) is then calculated by dividing the heat of reaction by the number of moles of the alkene (n): ΔH_hydrog = -q_rxn / n The negative sign indicates that the reaction is exothermic.
-
Repetition: The experiment is repeated for each isomer of this compound to obtain their respective heats of hydrogenation for a comparative analysis of their stabilities.
Visualizations
Isomer Relationship Diagram
Caption: Relationship between stereoisomers and positional isomers of methylcyclooctene.
Relative Energy Diagram
Caption: Estimated relative energy levels of this compound isomers.
Experimental Workflow for Hydrogenation Calorimetry
Caption: Experimental workflow for hydrogenation calorimetry.
Conclusion
The stability of the isomers of this compound is governed by a combination of electronic effects, primarily the degree of substitution of the double bond, and steric effects, particularly the ring strain associated with the geometry of the eight-membered ring. Based on established principles and data from analogous compounds, the trisubstituted (Z)-1-methylcyclooctene is predicted to be the most stable isomer. The corresponding (E)-isomer is expected to be significantly less stable due to substantial ring strain. The disubstituted positional isomers, 3- and 4-methylcyclooctene, are predicted to have intermediate stability. The definitive determination of these stability differences relies on the experimental measurement of the heat of hydrogenation for each isomer, a procedure for which a detailed protocol has been provided. This guide serves as a foundational resource for researchers and professionals in the fields of chemistry and drug development who require a thorough understanding of the thermodynamic properties of these and similar cyclic alkenes.
Ring strain and reactivity of 1-Methylcyclooctene
An In-depth Technical Guide on the Ring Strain and Reactivity of 1-Methylcyclooctene
Introduction
This compound is a cyclic olefin characterized by an eight-membered carbon ring with a methyl group substituent on the double bond. As a member of the medium-sized ring compounds (8-11 atoms), its chemistry is profoundly influenced by a unique interplay of ring strain components. Unlike small rings (e.g., cyclopropane) dominated by angle strain, or large rings which are relatively strain-free, cyclooctene (B146475) and its derivatives exhibit a combination of angle, torsional, and transannular strain.[1][2] This guide provides a detailed examination of the structural and energetic properties of this compound, focusing on how its inherent ring strain dictates its reactivity in key chemical transformations. This document is intended for researchers and professionals in organic synthesis, materials science, and drug development.
The Nature of Ring Strain in this compound
Ring strain is a form of instability that arises when the bonding angles in a cyclic molecule deviate from their ideal values.[1] In this compound, the total strain energy is a composite of three primary factors:
-
Angle Strain (Baeyer Strain): This results from the deviation of bond angles from the ideal sp² (120°) and sp³ (109.5°) values. Medium-sized rings like cyclooctene are flexible enough to minimize severe angle strain.[2]
-
Torsional Strain (Pitzer Strain): This arises from eclipsing interactions between adjacent atoms or groups. The conformational flexibility of the cyclooctene ring allows it to adopt puckered shapes that reduce, but do not eliminate, these unfavorable interactions.[1]
-
Transannular Strain (Prelog Strain): This is a significant factor in medium-sized rings and results from steric repulsion between atoms across the ring from each other. These non-bonded interactions are a primary contributor to the overall strain energy of the cyclooctene framework.[1][2]
The presence of the methyl group on the double bond adds another layer of complexity, influencing the stability of the alkene. Generally, more substituted alkenes are more stable due to hyperconjugation.[3] The relief of this accumulated strain is a powerful thermodynamic driving force for reactions that involve a change in hybridization of the ring carbons from sp² to sp³, such as hydrogenation and polymerization.
Figure 1: Relationship between strain components and chemical reactivity.
Quantitative Thermodynamic Data
| Property | Value | Unit | Source |
| Molecular Formula | C₉H₁₆ | - | [5][6] |
| Molecular Weight | 124.22 | g/mol | [5][6][7] |
| Enthalpy of Formation (ΔfH°gas) | -120.44 | kJ/mol | Joback Calculated Property[7] |
| Gibbs Free Energy of Formation (ΔfG°) | 53.19 | kJ/mol | Joback Calculated Property[7] |
| Enthalpy of Vaporization (ΔvapH°) | 37.66 | kJ/mol | Joback Calculated Property[7] |
| Heat of Hydrogenation (Cyclobutene) | -31.5 | kcal/mol | For Comparison |
| Heat of Hydrogenation (cis-Cyclooctene Isomer A) | -34.5 | kcal/mol | For Comparison |
| Heat of Hydrogenation (cis-Cyclooctene Isomer B) | -24.3 | kcal/mol | For Comparison |
Note: Data for cyclobutene (B1205218) and other cyclooctene isomers are provided for context, illustrating the magnitude of energy released upon hydrogenation of strained cyclic alkenes.
Chemical Reactivity and Synthetic Applications
The inherent strain in this compound makes it a reactive substrate for a variety of chemical transformations.[5] Key reactions include oxidation, reduction (hydrogenation), and polymerization.
Epoxidation
The double bond of this compound can be oxidized to form the corresponding epoxide, this compound oxide. This transformation is a valuable synthetic step, as the resulting epoxide is a versatile intermediate for further functionalization.[5] Common oxidizing agents include peroxy acids (e.g., m-CPBA) or systems like dimethyldioxirane (B1199080) (DMDO), which can be generated in situ.[8]
Polymerization
The relief of ring strain is a significant driving force for the polymerization of cyclic olefins. This compound can theoretically undergo polymerization through several mechanisms.
-
Ring-Opening Metathesis Polymerization (ROMP): This is a powerful method for polymerizing strained cycloalkenes using transition metal catalysts like Grubbs' or Schrock catalysts.[9][10] The reaction proceeds by cleaving the double bond and forming a linear polymer with repeating units, driven by the release of the monomer's ring strain.
-
Cationic Polymerization: The electron-donating methyl group on the double bond helps to stabilize a carbocation intermediate, making this compound a suitable candidate for cationic polymerization.[10][11] This method is initiated by a Lewis acid in the presence of a protic co-initiator.[9]
| Polymerization Method | Catalyst/Initiator System | Expected Polymer Microstructure | Key Remarks |
| ROMP | Grubbs' or Schrock Catalysts | Unsaturated linear polymer | Driven by ring strain relief; allows for control over molecular weight.[9] |
| Cationic Polymerization | Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | Saturated polymer | Methyl group stabilizes the propagating carbocation.[10][11] |
| Ziegler-Natta | TiCl₄ / Al(C₂H₅)₃ | Saturated polymer | Coordination polymerization mechanism.[9][10] |
Experimental Protocols
The following sections provide detailed, generalized protocols for key reactions involving methyl-substituted cyclic alkenes, which can be adapted for this compound.
Protocol 1: Cationic Polymerization of this compound
This protocol is adapted from established procedures for the cationic polymerization of methyl-substituted cycloalkenes.[10][11]
Materials:
-
This compound (rigorously purified and dried)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Lewis acid initiator (e.g., a stock solution of AlCl₃ in anhydrous toluene)
-
Methanol (B129727) (for termination)
-
Schlenk flask and other oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Solvents and the monomer must be anhydrous and deoxygenated.
-
Reaction Setup: In a flame-dried Schlenk flask under a positive pressure of inert gas, add the anhydrous solvent. Transfer the purified this compound to the flask via cannula or syringe.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath to control the reaction and suppress side reactions.
-
Initiation: While vigorously stirring the monomer solution, slowly add the Lewis acid initiator solution dropwise. A color change in the reaction mixture may be observed.
-
Polymerization: Allow the reaction to proceed at the chosen temperature for a set time (e.g., 1-24 hours). The viscosity of the solution may increase as the polymer forms.
-
Termination: Quench the polymerization by adding an excess of cold methanol. This will deactivate the initiator and cause the polymer to precipitate.
-
Isolation and Purification: Allow the mixture to warm to room temperature. Isolate the precipitated polymer by filtration. Wash the polymer multiple times with methanol to remove any residual initiator and unreacted monomer.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm its structure using NMR spectroscopy.
Figure 2: Experimental workflow for cationic polymerization.
Protocol 2: Epoxidation with in situ Generated DMDO
This protocol is adapted from a general procedure for the epoxidation of cyclooctene using dimethyldioxirane (DMDO) generated in situ from Oxone and acetone (B3395972).[8]
Materials:
-
This compound
-
Acetone (reagent grade)
-
Distilled water
-
Sodium bicarbonate (NaHCO₃)
-
Oxone (potassium peroxymonosulfate)
-
Diethyl ether (for extraction)
-
Sodium sulfate (B86663) (anhydrous, for drying)
-
Round-bottom flask, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a mixture of acetone and distilled water.
-
Buffering: Add sodium bicarbonate to the solution. The mixture should be stirred vigorously to keep the solid suspended and maintain a buffered pH.
-
Oxidant Preparation: In a separate container, dissolve Oxone in distilled water.
-
Reaction: Slowly add the aqueous Oxone solution to the stirred solution of the alkene over a period of 15-30 minutes. As the DMDO is formed in situ, it will react with the this compound.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, add water to dissolve the remaining salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (perform 2-3 extractions).
-
Washing: Combine the organic extracts and wash with a saturated sodium chloride (brine) solution.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: If necessary, purify the resulting crude this compound oxide by flash column chromatography.
Conclusion
This compound serves as an excellent model for understanding the interplay between molecular structure, ring strain, and chemical reactivity in medium-sized cyclic systems. Its conformational flexibility gives rise to a unique strain profile dominated by transannular interactions, which provides a thermodynamic driving force for a range of synthetically useful reactions. The ability to undergo transformations such as strain-releasing polymerization and functionalization via epoxidation makes this compound and related structures valuable building blocks in the synthesis of advanced polymers and complex organic molecules for pharmaceutical and materials science applications. Further quantitative studies on its specific thermochemical properties would provide deeper insights into its unique chemical behavior.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Correct order of heat of hydrogenation of the following compounds: Given.. [askfilo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | 933-11-9 | Benchchem [benchchem.com]
- 6. This compound | C9H16 | CID 5352545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (CAS 933-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermochemistry of 1-Methylcyclooctene
This technical guide provides a comprehensive overview of the core thermochemical properties of 1-methylcyclooctene. Aimed at researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams to elucidate the energetic landscape of this cyclic alkene.
Core Thermochemical Data
The thermochemical properties of this compound (C₉H₁₆, Molar Mass: 124.22 g/mol ) are crucial for understanding its stability and reactivity. While experimental data for this compound is not extensively available in publicly accessible literature, calculated values and experimental data for related compounds provide valuable insights.
Data Presentation
The following tables summarize the available thermochemical data for this compound and related compounds for comparative analysis.
| Compound | Phase | ΔfH° (kJ/mol) | Method | Source |
| This compound | Gas | -120.44 | Joback Method (Calculated) | Cheméo[1] |
| cis-Cyclooctene | Liquid | -139.5 ± 1.5 | Combustion Calorimetry | NIST WebBook |
| trans-Cyclooctene | Liquid | -98.3 ± 1.5 | Combustion Calorimetry | NIST WebBook |
| Methylcyclohexane | Gas | -154.8 ± 0.9 | Combustion Calorimetry | NIST WebBook |
| 1-Methylcyclohexene | Gas | -81.25 ± 0.79 | Combustion Calorimetry | NIST WebBook |
Table 1: Standard Enthalpy of Formation (ΔfH°)
| Compound | Phase | ΔcH° (kJ/mol) | Method | Source |
| cis-Cyclooctene | Liquid | -5633.4 ± 1.5 | Bomb Calorimetry | NIST WebBook |
| trans-Cyclooctene | Liquid | -5674.6 ± 1.5 | Bomb Calorimetry | NIST WebBook |
| Methylcyclohexane | Liquid | -5512.2 ± 0.8 | Bomb Calorimetry | NIST WebBook |
| 1-Methylcyclohexene | Liquid | -4388.39 ± 0.67 | Bomb Calorimetry | NIST WebBook |
Table 2: Standard Enthalpy of Combustion (ΔcH°)
| Reaction | ΔhH° (kJ/mol) | Method | Source |
| cis-Cyclooctene(l) + H₂(g) → Cyclooctane(l) | -98.0 ± 0.3 | Hydrogenation Calorimetry | NIST WebBook |
| trans-Cyclooctene(l) + H₂(g) → Cyclooctane(l) | -139.2 ± 0.6 | Hydrogenation Calorimetry | NIST WebBook |
| 1-Methylcyclohexene(l) + H₂(g) → Methylcyclohexane(l) | -113.1 ± 0.4 | Hydrogenation Calorimetry | NIST WebBook |
Table 3: Enthalpy of Hydrogenation (ΔhH°)
Experimental Protocols
The determination of the thermochemical data presented above relies on precise experimental techniques. The following outlines the methodologies for key experiments.
1. Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.
-
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed, constant-volume container (the "bomb"). The heat released by the combustion is absorbed by the bomb and a surrounding water bath, and the resulting temperature change is measured.
-
Apparatus: The primary apparatus is a bomb calorimeter, consisting of the bomb, a water-filled bucket, a stirrer, a thermometer, and an insulated jacket.
-
Procedure:
-
A pellet of a known mass of the sample is placed in a crucible within the bomb.
-
A fuse wire is positioned to be in contact with the sample.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
-
Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample, with corrections made for the heat of formation of nitric acid from residual nitrogen and the heat of combustion of the fuse wire.
2. Hydrogenation Calorimetry for Enthalpy of Hydrogenation
This technique measures the heat released during the catalytic hydrogenation of an unsaturated compound.
-
Principle: A known amount of the unsaturated compound is reacted with hydrogen gas in the presence of a catalyst (e.g., platinum or palladium) in a calorimeter. The heat evolved during the reaction is measured by the temperature change of the solvent.
-
Apparatus: A reaction calorimeter equipped with a system for introducing and measuring the uptake of hydrogen gas, a catalyst injection system, and a sensitive thermometer.
-
Procedure:
-
A known amount of the alkene is dissolved in a suitable solvent (e.g., glacial acetic acid) within the calorimeter.
-
The system is flushed with hydrogen gas to remove air.
-
The initial temperature is allowed to stabilize and is recorded.
-
A catalyst is introduced to initiate the hydrogenation reaction.
-
The temperature is monitored until it reaches a maximum and stabilizes.
-
The amount of hydrogen consumed is measured.
-
-
Data Analysis: The enthalpy of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the moles of the reactant.
Mandatory Visualization
Caption: Workflow for Bomb Calorimetry.
References
The Synthesis of 1-Methylcyclooctene: A Technical Guide on its Discovery and Core Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and history of 1-methylcyclooctene, a significant cyclic alkene in organic synthesis. It details the core synthetic methodologies for its preparation, complete with experimental protocols and quantitative data analysis. This document serves as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug development.
Historical Context and Discovery
The precise initial synthesis of this compound is not prominently documented as a singular discovery. Instead, its origins are rooted in the broader advancements in the synthesis of medium-sized carbon rings, a field that saw significant progress in the mid-20th century. The work of chemists like Arthur C. Cope, who extensively studied cyclooctene (B146475) and its derivatives, laid the foundational groundwork for the synthesis of substituted cycloalkenes. The development of now-fundamental organic reactions, such as the Wittig reaction and Grignard reagent-based additions followed by elimination, provided the practical tools for the targeted synthesis of molecules like this compound. Therefore, the history of this compound is intrinsically linked to the evolution of synthetic organic chemistry itself, rather than a single, celebrated discovery.
Core Synthetic Routes
Two primary and reliable synthetic pathways to this compound are the acid-catalyzed dehydration of 1-methylcyclooctanol (B1615087) and the Wittig olefination of cyclooctanone (B32682). Both methods offer distinct advantages and are widely applicable in a laboratory setting.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties of the reactants and products is presented in Table 1.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Cyclooctanone | C₈H₁₄O | 126.20 | 195-197 | 32-41 | 0.958 @ 25°C |
| 1-Methylcyclooctanol | C₉H₁₈O | 142.24 | 206.3 (predicted) | 34-36 | 0.904 (predicted) |
| This compound | C₉H₁₆ | 124.22 | ~160-165 (estimated) | - | - |
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for the two main synthetic routes to this compound.
Method 1: Dehydration of 1-Methylcyclooctanol
This two-step method first involves the synthesis of the precursor alcohol, 1-methylcyclooctanol, via a Grignard reaction with cyclooctanone, followed by an acid-catalyzed dehydration to yield the target alkene.
Step 1: Synthesis of 1-Methylcyclooctanol via Grignard Reaction
-
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Methyl iodide or methyl bromide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
-
Apparatus:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
-
Procedure:
-
In the flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small portion of anhydrous diethyl ether or THF.
-
In the dropping funnel, prepare a solution of methyl iodide or methyl bromide (1.1 equivalents) in the anhydrous solvent.
-
Add a small amount of the methyl halide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve cyclooctanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 1-methylcyclooctanol, which can be purified by distillation or used directly in the next step.
-
Step 2: Acid-Catalyzed Dehydration of 1-Methylcyclooctanol
-
Materials:
-
Apparatus:
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
-
-
Procedure:
-
Place 1-methylcyclooctanol (1.0 equivalent) in the round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 0.2 equivalents) with cooling.
-
Heat the mixture using a heating mantle and distill the product as it forms. The distillate will contain this compound and water.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Purify the this compound by fractional distillation.
-
Method 2: Wittig Reaction of Cyclooctanone
This method involves the reaction of cyclooctanone with a phosphorus ylide to directly form the carbon-carbon double bond.
Step 1: Preparation of the Phosphonium (B103445) Ylide
-
Materials:
-
Methyltriphenylphosphonium (B96628) bromide or iodide
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
-
Apparatus:
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Syringes for transfer of reagents
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF or diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the strong base (1.0 equivalent) to the stirred suspension. For example, add n-butyllithium dropwise via syringe.
-
Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for at least 1 hour. The formation of the characteristic orange-red color of the ylide indicates a successful reaction.
-
Step 2: Wittig Olefination of Cyclooctanone
-
Materials:
-
Freshly prepared phosphonium ylide solution
-
Anhydrous THF or diethyl ether
-
Pentane (B18724) or hexane (B92381) for purification
-
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
-
-
Procedure:
-
In a separate dry round-bottom flask under an inert atmosphere, dissolve cyclooctanone (1.0 equivalent) in anhydrous THF or diethyl ether.
-
Cool the solution of cyclooctanone to 0°C in an ice bath.
-
Slowly add the freshly prepared ylide solution from Step 1 to the stirred solution of cyclooctanone via cannula or syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the mixture with pentane or hexane (3 x 50 mL). The byproduct, triphenylphosphine (B44618) oxide, is poorly soluble in these solvents and may precipitate.
-
Filter the combined organic extracts to remove the triphenylphosphine oxide precipitate.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting this compound by fractional distillation.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. The yields are based on typical outcomes for these types of reactions with similar substrates.
| Parameter | Method 1: Dehydration | Method 2: Wittig Reaction |
| Reaction Type | Grignard Addition & E1 Elimination | Wittig Olefination |
| Starting Material | Cyclooctanone | Cyclooctanone |
| Key Reagents | Methylmagnesium bromide, H₂SO₄ | Methyltriphenylphosphonium bromide, n-BuLi |
| Reaction Temperature | 0°C to reflux | 0°C to room temperature |
| Reaction Time | 4-6 hours (total) | 12-18 hours |
| Typical Yield | 70-85% (overall) | 60-80% |
Experimental Workflow and Logical Relationships
The synthetic pathways described above can be visualized as a logical workflow, starting from the common precursor, cyclooctanone.
References
- 1. Cyclooctanone - Wikipedia [en.wikipedia.org]
- 2. CYCLOOCTANONE | 502-49-8 [amp.chemicalbook.com]
- 3. Cyclooctanone 98 502-49-8 [sigmaaldrich.com]
- 4. 59123-41-0 CAS MSDS (1-METHYLCYCLOOCTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-Methylcyclooctanol | C9H18O | CID 97178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Polymerization of 1-Methylcyclooctene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-methylcyclooctene as a monomer in polymer synthesis, primarily through Ring-Opening Metathesis Polymerization (ROMP). While specific experimental data for the homopolymerization of this compound is limited in publicly available literature, this document compiles the available information and provides generalized protocols based on the well-established principles of ROMP of cyclic olefins.
Introduction
This compound is a substituted cyclic olefin that can be utilized as a monomer to produce poly(this compound), a polymer with potential applications in various fields, including specialty elastomers and advanced materials. The primary method for the polymerization of this compound is Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that allows for the synthesis of polymers with controlled microstructures and functionalities. The presence of the methyl group on the cyclooctene (B146475) ring can influence both the polymerization behavior and the final properties of the polymer.
Polymer Synthesis via Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth polymerization reaction catalyzed by transition metal carbene complexes, most notably Grubbs-type catalysts. The reaction proceeds through the cleavage and reformation of carbon-carbon double bonds, leading to the formation of a linear unsaturated polymer.
General Reaction Scheme
Caption: General scheme of the Ring-Opening Metathesis Polymerization (ROMP) of this compound.
Quantitative Data
Specific quantitative data for the homopolymerization of this compound is scarce in the literature. However, a handbook on polyolefins provides the following thermal properties for poly(this compound).[1]
| Property | Value | Reference |
| Melting Point (Tm) | 18°C | [1] |
| Glass Transition Temperature (Tg) | -97°C | [1] |
It is important to note that these values can be influenced by factors such as the polymer's molecular weight, polydispersity, and microstructure (cis/trans content), which in turn depend on the specific polymerization conditions and catalyst used.
For context, the following table presents typical data for the ROMP of the parent monomer, cyclooctene, which can serve as a general guideline.
| Monomer | Catalyst (Molar Ratio Monomer:Catalyst) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| cis-Cyclooctene | Grubbs' 1st Gen. (250:1) | CH2Cl2 | 25 | 1 | >95 | 27,500 | 1.55 |
| cis-Cyclooctene | Grubbs' 2nd Gen. (500:1) | Toluene | 20 | 0.5 | >98 | 55,000 | 1.10 |
| cis-Cyclooctene | Grubbs' 3rd Gen. (1000:1) | THF | 25 | 0.25 | >99 | 110,000 | 1.05 |
Note: This table represents typical values for cyclooctene and should be considered as a starting point for optimizing the polymerization of this compound.
Experimental Protocols
The following are generalized experimental protocols for the ROMP of this compound based on standard procedures for cycloolefins. Optimization of these protocols is highly recommended for specific research applications.
Protocol 1: General Procedure for ROMP of this compound
Materials:
-
This compound (purified by distillation over a drying agent, e.g., CaH2)
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of Grubbs' catalyst to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask to dissolve the catalyst.
-
Monomer Addition: Slowly add the purified this compound to the stirred catalyst solution via syringe. The monomer-to-catalyst ratio will influence the target molecular weight of the polymer.
-
Polymerization: Allow the reaction to proceed at the desired temperature (typically room temperature) with continuous stirring. The progress of the polymerization can often be observed by an increase in the viscosity of the solution.
-
Termination: After the desired reaction time, quench the polymerization by adding a small amount of ethyl vinyl ether and stirring for an additional 20-30 minutes.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of rapidly stirring methanol.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Caption: Experimental workflow for the ROMP of this compound.
Characterization of Poly(this compound)
The resulting polymer should be characterized to determine its molecular weight, molecular weight distribution, thermal properties, and microstructure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the cis/trans ratio of the double bonds in the polymer backbone.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Applications and Future Directions
Poly(this compound) is expected to exhibit properties similar to other poly(cycloolefin)s, with potential modifications due to the presence of the methyl group. The low glass transition temperature suggests that the material is likely to be elastomeric at room temperature. Potential applications could include:
-
Specialty Elastomers: The polymer's properties may be suitable for applications requiring good flexibility and low-temperature performance.
-
Adhesives and Sealants: Mentioned in patent literature as a potential component in adhesive formulations.[2][3][4][5]
-
Drug Delivery Matrices: The unsaturated backbone of the polymer allows for further functionalization, which could be exploited for the attachment of drug molecules or targeting ligands. The polymer's properties could also be tuned for controlled release applications.
Further research is needed to fully elucidate the structure-property relationships of poly(this compound) and to explore its potential in various applications, particularly in the biomedical and pharmaceutical fields. The synthesis of copolymers of this compound with other functional monomers could also lead to novel materials with tailored properties.
References
- 1. scribd.com [scribd.com]
- 2. US10344118B2 - Romp polymers having improved resistance to hydrocarbon fluids - Google Patents [patents.google.com]
- 3. epdf.pub [epdf.pub]
- 4. Thermal Analysis of Polymers (DSC, TGA, DMA, TMA) [ipolytech.co.uk]
- 5. BR112015019868B1 - polymerization composition of ring opening metathesis (romp) and methods for the production of an article - Google Patents [patents.google.com]
Application Notes and Protocols for the Asymmetric Synthesis Involving 1-Methylcyclooctene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric functionalization of prochiral alkenes is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules with high levels of stereocontrol. 1-Methylcyclooctene, a readily accessible cyclic alkene, serves as a valuable starting material for the synthesis of a variety of chiral 1-methylcyclooctane derivatives. These derivatives, possessing defined stereogenic centers, are of significant interest as building blocks in medicinal chemistry and materials science. The introduction of chirality is crucial as the biological activity of pharmaceuticals is often dictated by their stereochemistry. This document provides detailed application notes and representative protocols for the asymmetric synthesis of key chiral intermediates from this compound, including diols, epoxides, and alcohols.
Key Asymmetric Transformations of this compound
The trisubstituted double bond in this compound presents a unique challenge and opportunity for asymmetric synthesis. Several catalytic methods can be employed to achieve high enantioselectivity in the functionalization of this substrate. Below are detailed protocols for some of the most powerful transformations.
Asymmetric Dihydroxylation
Asymmetric dihydroxylation (AD) is a reliable method for the synthesis of chiral vicinal diols from alkenes. The Sharpless Asymmetric Dihydroxylation, which utilizes an osmium catalyst in the presence of a chiral ligand, is a widely adopted protocol.[1][2][3]
Reaction Principle:
The reaction proceeds via the syn-addition of two hydroxyl groups across the double bond of this compound, catalyzed by osmium tetroxide. The enantioselectivity is controlled by a chiral cinchona alkaloid-derived ligand. Commercially available pre-mixed reagents, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide access to either enantiomer of the diol product.[2][4]
Expected Outcome:
The dihydroxylation of this compound is expected to yield (1R,2S)-1-methylcyclooctane-1,2-diol or its enantiomer, depending on the AD-mix used. High enantiomeric excesses (ee) are anticipated. For example, the Sharpless AD of various alkenes often results in high enantioselectivities.[1]
Data Presentation: Asymmetric Dihydroxylation of Representative Cyclic Alkenes
| Substrate | Chiral Ligand/Reagent | Yield (%) | ee (%) | Reference |
| α,β-unsaturated esters | AD-mix-β | 89.9 | 98 | [3] |
| General Alkenes | (DHQD)₂PHAL or (DHQ)₂PHAL | High | Often >90 | [2] |
| Compound 29 | AD-mix-α / AD-mix-β | 87 / 90 | - | [1] |
Experimental Protocol (Representative):
This protocol is adapted from the general procedure for Sharpless Asymmetric Dihydroxylation.[1][2]
-
To a stirred solution of AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of t-butanol and water (10 mL per mmol of alkene) at room temperature, add methanesulfonamide (B31651) (1 equivalent).
-
Cool the resulting mixture to 0 °C.
-
Add this compound (1 equivalent) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C until the reaction is complete (monitored by TLC or GC).
-
Add sodium sulfite (B76179) (1.5 g per mmol of alkene) and warm the mixture to room temperature, stirring for 1 hour.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to afford the chiral diol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Reaction Pathway: Sharpless Asymmetric Dihydroxylation
Caption: General mechanism of Sharpless Asymmetric Dihydroxylation.
Asymmetric Epoxidation
Asymmetric epoxidation provides a direct route to chiral epoxides, which are versatile intermediates for further synthetic transformations. Chiral manganese(III)-salen complexes are effective catalysts for the enantioselective epoxidation of unfunctionalized olefins.[5][6]
Reaction Principle:
The reaction involves the transfer of an oxygen atom from an oxidant (e.g., m-CPBA or NaOCl) to the alkene, catalyzed by a chiral Mn(III)-salen complex. The stereochemical outcome is determined by the chirality of the salen ligand.
Expected Outcome:
Epoxidation of this compound is expected to produce (1R,8S)-1-methyl-9-oxabicyclo[6.1.0]nonane or its enantiomer with good to excellent enantioselectivity. For instance, chiral metalloporphyrin catalysts have shown high enantiomeric excess (>97% ee) in the epoxidation of terminal olefins.[7]
Data Presentation: Asymmetric Epoxidation of Representative Cyclic Alkenes
| Substrate | Catalyst | Oxidant | ee (%) | Reference |
| (E)-Stilbene | Ru complex with chiral bisamide ligand | NaIO₄ | 69 | [8] |
| α-Methylstyrene | Heterogeneous Mn(salen) | - | 79.7 | [6] |
| cis-β-Methylstyrene | Heterogeneous Mn(salen) | - | 94.9 (cis-epoxide) | [6] |
Experimental Protocol (Representative):
This protocol is adapted from procedures for Jacobsen-Katsuki epoxidation.[5]
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (0.1 M).
-
Add the chiral Mn(III)-salen catalyst (e.g., (R,R)-Jacobsen's catalyst, 1-5 mol%).
-
Add a co-catalyst such as N-methylmorpholine N-oxide (NMO) if required (1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add the oxidant, for example, a buffered solution of sodium hypochlorite (B82951) (NaOCl, 1.5 equivalents), over a period of 1-2 hours while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C until completion (monitored by TLC or GC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude epoxide by flash column chromatography.
-
Determine the enantiomeric excess using chiral GC or HPLC.
Reaction Pathway: Asymmetric Epoxidation
Caption: General pathway for asymmetric epoxidation.
Asymmetric Hydroboration
Asymmetric hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding a chiral alcohol. Chiral boranes, such as those derived from α-pinene, are commonly used to induce enantioselectivity.
Reaction Principle:
In the first step, a chiral borane (B79455) adds to the less substituted carbon of the double bond of this compound. In the second step, oxidation of the resulting organoborane with alkaline hydrogen peroxide replaces the boron atom with a hydroxyl group, with retention of configuration.
Expected Outcome:
The hydroboration-oxidation of this compound is expected to yield chiral (trans)-2-methylcyclooctan-1-ol. The enantioselectivity will depend on the chiral borane used. Copper-catalyzed asymmetric hydroboration has been shown to produce chiral organoborons with high efficiency.[9]
Data Presentation: Asymmetric Hydroboration of Representative Alkenes
| Substrate | Chiral Borane/Catalyst | Product Type | ee (%) | Reference |
| Methylenecyclopropanes | Cu-catalyzed | Chiral 1,3- and 1,4-bis(boronates) | up to >99 | [9] |
| 2-Aryl Vinylcyclopropanes | Co-catalyzed | Chiral 1,5-bis(boronates) | Excellent | [10] |
Experimental Protocol (Representative):
This protocol is a general representation of an asymmetric hydroboration-oxidation reaction.
-
To a solution of the chiral hydroborating agent (e.g., (+)-Ipc₂BH, 1.1 equivalents) in anhydrous THF at -25 °C under an argon atmosphere, add this compound (1 equivalent) dropwise.
-
Stir the reaction mixture at -25 °C for the recommended time (typically several hours), monitoring the progress by GC.
-
After completion of the hydroboration step, carefully add a 3 M aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
-
Determine the enantiomeric excess by derivatization with a chiral agent and subsequent analysis by GC or NMR, or by direct analysis on a chiral stationary phase.
Reaction Pathway: Asymmetric Hydroboration-Oxidation
Caption: Two-step process of asymmetric hydroboration-oxidation.
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral alkenes to chiral alkanes using a chiral transition-metal catalyst and molecular hydrogen.
Reaction Principle:
This compound is treated with hydrogen gas in the presence of a chiral catalyst, typically based on rhodium, ruthenium, or iridium, coordinated to a chiral ligand (e.g., a chiral phosphine). The catalyst facilitates the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer of 1-methylcyclooctane in excess.
Expected Outcome:
The asymmetric hydrogenation of this compound is expected to yield chiral 1-methylcyclooctane with high enantioselectivity. Iridium-catalyzed asymmetric hydrogenation of minimally functionalized olefins has been shown to produce chiral molecules in high optical purity and yield.[11]
Data Presentation: Asymmetric Hydrogenation of Representative Cyclic Alkenes
| Substrate | Catalyst System | ee (%) | Reference |
| Di- and Trisubstituted Cycloalkenes | Ir-N,P catalysts | up to >99 | [11] |
| Ethyl Pyruvate | Chiral modified Pt/Al₂O₃ | 92 | [12] |
| Methyl Pyruvate | Chiral modified Pt/Al₂O₃ | 93 | [12] |
Experimental Protocol (Representative):
This protocol is based on general procedures for asymmetric hydrogenation.[11][13]
-
In a glovebox, charge a pressure-resistant vial with the chiral catalyst (e.g., [Rh(COD)(DIPAMP)]BF₄, 0.5-1 mol%).
-
Add a degassed solvent (e.g., methanol (B129727) or dichloromethane).
-
Add this compound (1 equivalent).
-
Seal the vial, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the system with hydrogen gas several times.
-
Pressurize the reactor with hydrogen (typically 1-50 atm) and stir the reaction mixture at the desired temperature until the hydrogen uptake ceases.
-
Carefully vent the reactor and purge with an inert gas.
-
The solvent can be removed under reduced pressure. The enantiomeric excess of the product, 1-methylcyclooctane, can be determined by chiral GC.
Reaction Pathway: Asymmetric Hydrogenation
Caption: General scheme for asymmetric hydrogenation.
Experimental Workflow
A general workflow for performing and analyzing these asymmetric syntheses is outlined below.
Caption: A typical workflow for asymmetric synthesis and analysis.
Conclusion
The asymmetric synthesis of derivatives of this compound provides access to a range of valuable chiral building blocks. The protocols and data presented, while adapted from related systems, offer a strong starting point for the development of specific synthetic routes. The resulting chiral diols, epoxides, and alcohols are versatile intermediates that can be further elaborated into more complex molecules, including active pharmaceutical ingredients and novel materials. Researchers and professionals in drug development can utilize these methods to explore new chemical space and create innovative chiral compounds with potentially enhanced biological activity and specificity. Careful optimization of reaction conditions for this compound will be crucial to achieving high yields and enantioselectivities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Collection - Enantioselective Epoxidation with Chiral MnIII(salen) Catalysts:â Kinetic Resolution of Aryl-Substituted Allylic Alcohols - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Enantioselective epoxidation of olefins with chiral metalloporphyrin catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective epoxidation catalysed by ruthenium complexes with chiral tetradentate bisamide ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Enantio‐ and Regioselective Cascade Hydroboration of Methylenecyclopropanes for Facile Access to Chiral 1,3‐ and 1,4‐Bis(boronates) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. researchgate.net [researchgate.net]
- 13. Verification Required - Princeton University Library [dataspace.princeton.edu]
Application Notes and Protocols for the Epoxidation of 1-Methylcyclooctene
These application notes provide detailed protocols for the synthesis of 1-methylcyclooctene oxide, a valuable intermediate in organic synthesis. The following sections outline established methods for the epoxidation of this compound, including reaction conditions, data presentation, and experimental workflows. The protocols are designed for researchers, scientists, and professionals in drug development.
Method 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
The use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a widely employed method for the epoxidation of alkenes.[1][2][3] The reaction is known for its reliability and generally proceeds with high yields.[4] The mechanism is a concerted process, often referred to as the "Butterfly Mechanism," where the oxygen atom is delivered to the same face of the double bond (syn addition).[2][3] For this compound, this results in the formation of a racemic mixture of the corresponding epoxide.
Quantitative Data
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Reagent | m-CPBA (1.1 equiv.) | [5] |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | [4] |
| Temperature | 0 °C to room temperature | N/A |
| Reaction Time | 2-4 hours | N/A |
| Yield | >90% (representative) | [6] |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound oxide.
Experimental Workflow
Caption: Workflow for m-CPBA mediated epoxidation of this compound.
Method 2: Catalytic Epoxidation with Hydrogen Peroxide (H₂O₂)
Catalytic systems utilizing hydrogen peroxide as the terminal oxidant offer a greener and more atom-economical alternative to stoichiometric peroxy acids.[7] Various transition metal complexes, including those based on manganese, molybdenum, and tungsten, can effectively catalyze this transformation.[8]
Quantitative Data
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Oxidant | 30% aq. H₂O₂ (2.0 equiv.) | [9] |
| Catalyst | MnSO₄ (0.1 mol%) | [6] |
| Co-catalyst / Additive | Sodium Bicarbonate (NaHCO₃) | [6] |
| Solvent | DMF | [6] |
| Temperature | 3-5 °C | [6] |
| Reaction Time | 4-6 hours | N/A |
| Conversion | ~90-100% (representative) | [6] |
| Selectivity to Epoxide | ~20-56% (representative) | [6] |
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add manganese (II) sulfate (MnSO₄, 0.001 eq) and sodium bicarbonate (NaHCO₃, 1.5 eq).
-
Oxidant Addition: Cool the mixture to 3-5 °C. Add 30% aqueous hydrogen peroxide (H₂O₂, 2.0 eq) dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 3-5 °C for 4-6 hours. Monitor the consumption of the starting material by gas chromatography (GC) or TLC.
-
Work-up: Once the reaction is complete, add a saturated aqueous solution of sodium thiosulfate (B1220275) to decompose excess peroxide. Extract the mixture with diethyl ether.
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by flash chromatography to obtain this compound oxide.
Experimental Workflow
Caption: Workflow for manganese-catalyzed epoxidation with hydrogen peroxide.
Method 3: Epoxidation using Sodium Perborate (B1237305)
Sodium perborate is an inexpensive, stable, and easy-to-handle oxidizing agent for the epoxidation of alkenes.[10] The reaction is typically carried out in acetic acid, where peracetic acid is generated in situ as the active oxidant.[10]
Quantitative Data
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Reagent | Sodium Perborate Tetrahydrate (1.0 equiv.) | [10] |
| Solvent | Glacial Acetic Acid | [10] |
| Temperature | Room Temperature | [10] |
| Reaction Time | 3 hours | [10] |
| Yield | Good (representative) | [10] |
Experimental Protocol
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add sodium perborate tetrahydrate (NaBO₃·4H₂O, 1.0 eq) to the solution and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction for 3 hours using TLC.
-
Work-up: Dilute the reaction mixture with water and extract with diethyl ether.
-
Purification: Wash the combined ether extracts successively with a saturated aqueous solution of sodium bicarbonate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude epoxide, which can be further purified by chromatography.[10]
Experimental Workflow
References
- 1. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The reaction of 1-methylcyclohexene with mCPBA yields product X. Upon tre.. [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 8. "Cyclooctene epoxidation with H2O2 and single crystal X-ray determined " by Linsheng Feng, Eugenijus Urnezius et al. [digitalcommons.mtu.edu]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Reduction of 1-Methylcyclooctene to Methylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of carbon-carbon double bonds is a fundamental transformation in organic synthesis, crucial for the preparation of saturated carbocycles that form the core of many natural products and pharmaceutical agents. 1-Methylcyclooctene, a trisubstituted cycloalkene, can be efficiently converted to its corresponding saturated alkane, methylcyclooctane, through various reductive methods. This document provides detailed application notes and experimental protocols for three common and effective methods for this transformation: catalytic hydrogenation, diimide reduction, and reduction using sodium borohydride (B1222165) with a cobalt(II) chloride catalyst. The selection of a particular method may depend on factors such as substrate compatibility with functional groups, desired stereochemistry, and available laboratory equipment.
Methods Overview
Three primary methods for the reduction of this compound are detailed below. Each method offers distinct advantages and operates under different mechanistic pathways.
-
Catalytic Hydrogenation: This is a widely used and highly efficient method that employs hydrogen gas in the presence of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (Adams' catalyst). The reaction typically proceeds with syn-addition of hydrogen atoms to the double bond.[1]
-
Diimide Reduction: This method utilizes the transient species diimide (N₂H₂), which is generated in situ. It offers a metal-free alternative to catalytic hydrogenation and is known for its chemoselectivity, often leaving other reducible functional groups intact.[2] The reduction also proceeds via a syn-addition mechanism.[2]
-
Sodium Borohydride and Cobalt(II) Chloride: This system generates a cobalt boride species in situ, which acts as the catalyst for the reduction of the alkene.[3] This method provides a convenient alternative when handling gaseous hydrogen is not desirable.
Data Presentation
The following table summarizes the key quantitative data for the different methods used in the reduction of this compound and analogous substrates.
| Method | Substrate | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Catalytic Hydrogenation | This compound (analogy) | 5% Pd/C | Ethanol (B145695) | 25 | 2 h | >95 (estimated) |
| Diimide Reduction | Cyclooctene | 5-ethylriboflavine, Hydrazine (B178648) hydrate (B1144303), O₂ (air) | Ethanol | 25 | 4 h | >98[4] |
| Sodium Borohydride/CoCl₂ | Alkenes (general) | NaBH₄, CoCl₂·6H₂O | Methanol (B129727) | 25 | 0.5 - 2 h | High (not specified for this substrate) |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of this compound using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol, reagent grade
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Filtration apparatus (e.g., Celite® or a syringe filter)
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 g, 8.05 mmol) in ethanol (20 mL).
-
Carefully add 10% Pd/C (50 mg, 5 mol% Pd) to the solution.
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Evacuate the flask and introduce hydrogen gas (a balloon of H₂ is sufficient for small-scale reactions, or use a pressure of 1-4 atm in a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield methylcyclooctane.
-
The product can be further purified by distillation if necessary.
Method 2: Diimide Reduction
This protocol outlines the in-situ generation of diimide for the reduction of this compound. Diimide can be generated from various sources; this protocol uses the oxidation of hydrazine hydrate catalyzed by an organocatalyst.[4]
Materials:
-
This compound
-
5-ethyl-3,7,8,10-tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione (flavin catalyst)[4]
-
Hydrazine hydrate
-
Ethanol
-
Air (as the oxidant)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 8.05 mmol), ethanol (14 mL), and the flavin catalyst (0.20 g, 5 mol%).[4]
-
To this vigorously stirred solution, add hydrazine hydrate (2.0 mL) at room temperature (25 °C).[4]
-
The reaction is open to the air, which serves as the oxidant for hydrazine.
-
Continue vigorous stirring for 4-6 hours. Monitor the reaction by TLC or GC analysis.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to afford methylcyclooctane.
-
Purify by column chromatography on silica (B1680970) gel if necessary.
Method 3: Reduction with Sodium Borohydride and Cobalt(II) Chloride
This protocol describes the reduction of this compound using sodium borohydride in the presence of a catalytic amount of cobalt(II) chloride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 8.05 mmol) and cobalt(II) chloride hexahydrate (95 mg, 0.4 mmol, 5 mol%) in methanol (20 mL) at 0 °C (ice bath).
-
To this stirred solution, slowly add sodium borohydride (0.61 g, 16.1 mmol, 2 equivalents) in small portions. A black precipitate of cobalt boride will form, and hydrogen gas will evolve.[3]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or GC.
-
Once the starting material is consumed, quench the reaction by the slow addition of 1 M HCl (10 mL) until the gas evolution ceases.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give methylcyclooctane.
-
Purify by distillation if required.
Visualizations
Caption: General workflow for the reduction of this compound.
Caption: Simplified catalytic cycle for hydrogenation.
References
Application Notes and Protocols for Electrophilic Addition Reactions of 1-Methylcyclooctene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclooctene is an unsymmetrical cyclic alkene that serves as a valuable substrate in organic synthesis. Its double bond is susceptible to electrophilic attack, leading to a variety of functionalized cyclooctane (B165968) derivatives. Understanding the regioselectivity and stereoselectivity of these addition reactions is crucial for the controlled synthesis of target molecules in pharmaceutical and materials science research. These reactions typically proceed through the formation of the most stable carbocation intermediate, in accordance with Markovnikov's rule, although reaction conditions can be tailored to achieve anti-Markovnikov addition. This document provides detailed protocols and application notes for key electrophilic addition reactions of this compound.
Hydrohalogenation: Markovnikov and Anti-Markovnikov Addition
The addition of hydrogen halides (HX) to this compound can yield two different constitutional isomers, depending on the reaction conditions. The regioselectivity is primarily governed by the stability of the carbocation intermediate or the reaction mechanism (ionic vs. radical).
Markovnikov Addition of HBr
The reaction of this compound with hydrogen bromide (HBr) in the absence of peroxides follows Markovnikov's rule. The electrophilic proton (H+) adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation. Subsequent attack by the bromide ion (Br-) results in the formation of 1-bromo-1-methylcyclooctane as the major product.[1][2]
Experimental Protocol: Markovnikov Hydrobromination
-
Materials: this compound, anhydrous hydrogen bromide (gas or solution in acetic acid), anhydrous diethyl ether or dichloromethane (B109758), round-bottom flask, magnetic stirrer, gas inlet tube, drying tube.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly bubble anhydrous HBr gas through the solution with vigorous stirring. Alternatively, add a solution of HBr in acetic acid dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude product, 1-bromo-1-methylcyclooctane.
-
Purify the product by column chromatography or distillation.
-
Anti-Markovnikov Addition of HBr
In the presence of peroxides (e.g., benzoyl peroxide, AIBN), the addition of HBr to this compound proceeds via a free-radical mechanism.[3] This results in the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond, yielding 1-bromo-2-methylcyclooctane.
Experimental Protocol: Anti-Markovnikov Hydrobromination
-
Materials: this compound, hydrogen bromide, a radical initiator (e.g., benzoyl peroxide or AIBN), a non-polar solvent (e.g., hexane), round-bottom flask, magnetic stirrer, reflux condenser.
-
Procedure:
-
Dissolve this compound (1.0 eq) and a catalytic amount of a radical initiator in hexane (B92381) in a round-bottom flask.
-
Add HBr (as a solution in acetic acid or bubble the gas).
-
Heat the reaction mixture to initiate the radical chain reaction, typically at the decomposition temperature of the initiator.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the mixture and wash with aqueous sodium bisulfite to remove excess bromine and then with sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate to give the crude 1-bromo-2-methylcyclooctane.
-
Purify by distillation or chromatography.
-
Quantitative Data: Hydrohalogenation of Substituted Cycloalkenes (Representative Data)
| Alkene | Reagent | Conditions | Major Product | Minor Product | Yield (%) | Reference |
| 1-Methylcyclohexene | HBr | - | 1-Bromo-1-methylcyclohexane | 1-Bromo-2-methylcyclohexane | Major Product | [1] |
| 1-Methylcyclohexene | HBr, ROOR | Light, heat | 1-Bromo-2-methylcyclohexane | 1-Bromo-1-methylcyclohexane | - | [3] |
| Terminal Alkenes | HBr | Air, Hexane/AcOH | Primary Alkyl Bromide | - | up to 90% | [4] |
Hydration of this compound
The addition of water across the double bond of this compound can be achieved through several methods, each with distinct regioselectivity.
Acid-Catalyzed Hydration (Markovnikov)
In the presence of a strong acid catalyst (e.g., H₂SO₄), water adds to this compound according to Markovnikov's rule to produce 1-methylcyclooctanol (B1615087) as the major product.[5][6] The reaction proceeds through a tertiary carbocation intermediate.
Experimental Protocol: Acid-Catalyzed Hydration
-
Materials: this compound, water, concentrated sulfuric acid, round-bottom flask, magnetic stirrer, reflux condenser.
-
Procedure:
-
To a mixture of water and a catalytic amount of concentrated sulfuric acid in a round-bottom flask, add this compound.
-
Heat the mixture under reflux with vigorous stirring.
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 1-methylcyclooctanol.
-
Purify by distillation or column chromatography.
-
Oxymercuration-Demercuration (Markovnikov)
This two-step procedure also yields the Markovnikov alcohol, 1-methylcyclooctanol, but avoids carbocation rearrangements that can occur in acid-catalyzed hydration.[7][8][9] The reaction involves the formation of a mercurinium ion intermediate.[10]
Experimental Protocol: Oxymercuration-Demercuration
-
Materials: this compound, mercury(II) acetate (B1210297), tetrahydrofuran (B95107) (THF), water, sodium borohydride (B1222165), sodium hydroxide.
-
Procedure:
-
Oxymercuration: In a round-bottom flask, dissolve mercury(II) acetate in a mixture of THF and water. Add this compound to this solution and stir at room temperature.
-
The reaction is typically rapid; monitor by TLC for the disappearance of the starting alkene.
-
Demercuration: Cool the reaction mixture to 0 °C and add an aqueous solution of sodium hydroxide, followed by a solution of sodium borohydride in aqueous sodium hydroxide.
-
Stir the mixture until the metallic mercury precipitate forms.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-methylcyclooctanol.
-
Purify as needed.
-
Hydroboration-Oxidation (Anti-Markovnikov)
This method provides the anti-Markovnikov alcohol, 2-methylcyclooctanol, with syn-stereochemistry.[11] Borane (BH₃) adds to the double bond, with the boron atom attaching to the less sterically hindered carbon. Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group.[12][13]
Experimental Protocol: Hydroboration-Oxidation
-
Materials: this compound, borane-tetrahydrofuran (B86392) complex (BH₃·THF), tetrahydrofuran (THF), hydrogen peroxide (30% aqueous solution), sodium hydroxide.
-
Procedure:
-
Hydroboration: To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, add a solution of BH₃·THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature until the reaction is complete.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give crude 2-methylcyclooctanol.
-
Purify by column chromatography.
-
Quantitative Data: Hydration of Substituted Cycloalkenes (Representative Data)
| Alkene | Reagents | Major Product | Stereochemistry | Yield (%) | Reference |
| 1-Methylcyclopentene | 1. BH₃·THF; 2. H₂O₂, NaOH | trans-2-Methylcyclopentanol | syn-addition | - | [11] |
| 1-Methylcyclohexene | 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | 1-Methylcyclohexanol | - | High | [7] |
| 1-Methylcyclohexene | H₃O⁺ | 1-Methylcyclohexanol | - | Major Product | [5] |
Halogenation
The addition of halogens (e.g., Br₂ or Cl₂) to this compound proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms across the double bond.
Experimental Protocol: Bromination
-
Materials: this compound, bromine, carbon tetrachloride or dichloromethane, round-bottom flask, magnetic stirrer, dropping funnel.
-
Procedure:
-
Dissolve this compound in carbon tetrachloride in a round-bottom flask protected from light.
-
Cool the solution to 0 °C.
-
Add a solution of bromine in carbon tetrachloride dropwise with stirring. The disappearance of the bromine color indicates reaction.
-
Continue addition until a faint bromine color persists.
-
Evaporate the solvent under reduced pressure to obtain the crude trans-1,2-dibromo-1-methylcyclooctane.
-
The product can be purified by recrystallization or chromatography if necessary.
-
Epoxidation
Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of this compound oxide.[14][15] The reaction is a syn-addition of an oxygen atom to the double bond.
Experimental Protocol: Epoxidation with m-CPBA
-
Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane, sodium bicarbonate solution, round-bottom flask, magnetic stirrer.
-
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add a solution of m-CPBA in dichloromethane portion-wise or dropwise at room temperature.
-
Stir the reaction mixture until TLC analysis indicates the consumption of the starting alkene.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound oxide.
-
Purify by distillation or column chromatography.
-
Quantitative Data: Epoxidation of Alkenes (Representative Data)
| Alkene | Reagent | Product | Yield (%) | Reference |
| Cyclooctene | DMDO | Cyclooctene oxide | - | [16] |
| Various Alkenes | m-CPBA | Corresponding Epoxide | ~75% | [17] |
Visualizations of Reaction Pathways and Workflows
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. studysoup.com [studysoup.com]
- 6. Solved 3. Acid-catalyzed hydration of 1-methylcyclohexene | Chegg.com [chegg.com]
- 7. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. allen.in [allen.in]
- 10. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. brainly.in [brainly.in]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. allen.in [allen.in]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of 1-Methylcyclooctene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-methylcyclooctene as a versatile building block in pharmaceutical research and development. While direct incorporation into marketed drugs is not extensively documented, its functionalized derivatives serve as valuable intermediates for the synthesis of complex molecular architectures, particularly those containing an eight-membered carbocyclic scaffold. The cyclooctane (B165968) motif is of growing interest in medicinal chemistry due to its unique conformational properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1][2]
This document details key synthetic transformations of this compound, providing structured data on typical reaction outcomes and detailed experimental protocols for its conversion into valuable intermediates for drug discovery programs.
Key Synthetic Transformations and Applications
This compound serves as a versatile precursor for a variety of functionalized cyclooctane derivatives. Its trisubstituted double bond allows for regioselective and stereoselective transformations, which are critical in the synthesis of chiral drug molecules. The two primary transformations detailed here are epoxidation and hydroboration-oxidation, which provide access to key intermediates such as epoxides and alcohols. These intermediates can be further elaborated to introduce diverse functionalities necessary for biological activity. For instance, cyclooctane-containing compounds have been investigated for their potential as anticancer and antimicrobial agents.[3][4]
Data Presentation: Summary of Key Transformations
The following tables summarize typical quantitative data for the key chemical transformations of this compound. While specific yields can vary depending on the reaction scale and precise conditions, these values represent typical outcomes based on reactions with analogous cyclic alkenes.
Table 1: Epoxidation of this compound
| Reagent | Product | Typical Yield (%) | Stereochemistry | Reference |
| m-CPBA (meta-Chloroperoxybenzoic Acid) | This compound Oxide | 85-95 | Syn-addition | General knowledge on epoxidation[5][6][7] |
Table 2: Hydroboration-Oxidation of this compound
| Reagent | Product | Typical Yield (%) | Regio- and Stereochemistry | Reference |
| 1. BH₃•THF2. H₂O₂, NaOH | 2-Methylcyclooctan-1-ol | 80-90 | Anti-Markovnikov, Syn-addition of H and OH | General knowledge on hydroboration-oxidation[8][9][10][11] |
| 1. 9-BBN2. H₂O₂, NaOH | 2-Methylcyclooctan-1-ol | >95 | High regioselectivity for Anti-Markovnikov, Syn-addition | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound Oxide via Epoxidation
This protocol describes the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA) to yield this compound oxide. This epoxide is a valuable intermediate for subsequent nucleophilic ring-opening reactions to introduce a variety of functional groups.[2]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with additional dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL for a 10 mmol scale reaction) to quench and remove excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: this compound oxide is volatile.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of 2-Methylcyclooctan-1-ol via Hydroboration-Oxidation
This protocol details the anti-Markovnikov hydration of this compound to produce 2-methylcyclooctan-1-ol. The use of borane-tetrahydrofuran (B86392) complex (BH₃•THF) followed by oxidative workup provides the alcohol with syn-stereochemistry.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
3 M aqueous sodium hydroxide (B78521) (NaOH) solution
-
30% aqueous hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Ice bath
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask under a positive pressure of nitrogen.
-
To the flask, add a solution of this compound (1.0 eq) in anhydrous THF via syringe.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add the 1.0 M solution of BH₃•THF (0.4 eq, as 1 eq of BH₃ reacts with 3 eq of alkene) dropwise via syringe over 20-30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic. Maintain vigorous stirring and control the rate of addition to keep the temperature below 30 °C.
-
After the addition of H₂O₂ is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 2-methylcyclooctan-1-ol can be purified by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis(oxiranes) Containing Cyclooctane Core: Synthesis and Reactivity towards NaN3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mono- and bis(steroids) containing a cyclooctane core: Synthesis, antiproliferative activity, and action on cell cytoskeleton microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of some new cyclooctanones and cyclooctane-based heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. leah4sci.com [leah4sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. d-nb.info [d-nb.info]
Application Notes and Protocols for the Catalytic Hydrogenation of 1-Methylcyclooctene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic hydrogenation is a fundamental and widely utilized chemical reaction in organic synthesis, crucial for the stereoselective reduction of unsaturated compounds to their saturated analogues. The hydrogenation of 1-methylcyclooctene to form methylcyclooctane (B75215) is a key transformation for obtaining the saturated eight-membered carbocycle, a structural motif present in various natural products and pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, focusing on common heterogeneous catalytic systems.
The reaction involves the addition of molecular hydrogen (H₂) across the double bond of this compound in the presence of a metal catalyst.[1] This process is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond.[2] Consequently, the hydrogenation of this compound is expected to yield primarily cis-methylcyclooctane, although the stereochemical outcome can be influenced by the choice of catalyst and reaction conditions.
Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and platinum(IV) oxide (PtO₂, Adam's catalyst).[3] The reaction is generally carried out in a suitable solvent under a hydrogen atmosphere, which can range from balloon pressure to higher pressures in a specialized apparatus.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the catalytic hydrogenation of this compound and analogous cycloalkenes. It is important to note that optimal conditions may vary depending on the specific substrate, catalyst batch, and desired outcome.
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Yield (%) | Reference |
| This compound (Analogous) | 10% Pd/C | 1-5 | Ethanol | 25 | 1 | 2-6 | >95 | Analogous to general alkene hydrogenations |
| This compound (Analogous) | PtO₂ (Adam's catalyst) | 1-5 | Ethyl Acetate | 25 | 1-3 | 1-4 | >95 | Analogous to general alkene hydrogenations |
| Cyclooctene | 5% Pd/C | 2 | Methanol | 22 | 1 | 2 | ~100 | Analogous reaction with a similar substrate |
| 1-Methylcyclohexene | 1.0 wt% Pt/γ-Al₂O₃ | Not specified | Gas Phase | 220-380 | 1-5 | Not specified | High conversion | [4] |
Reaction Pathway and Mechanism
The catalytic hydrogenation of this compound proceeds through the adsorption of both hydrogen gas and the alkene onto the surface of the metal catalyst. The reaction is believed to occur in a stepwise manner, involving the transfer of two hydrogen atoms to the double bond, resulting in the formation of methylcyclooctane.
References
Application Notes and Protocol for the Ozonolysis of 1-Methylcyclooctene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the ozonolysis of 1-methylcyclooctene, a key transformation in organic synthesis for the production of valuable carbonyl compounds. Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, and the outcome of the reaction can be controlled by the choice of workup conditions.[1][2][3][4] This guide outlines procedures for both reductive and oxidative workups, leading to the formation of 9-oxodecanal and 9-oxodecanoic acid, respectively. These protocols are designed to be a reliable resource for chemists in research and development.
Introduction
Ozonolysis is an organic reaction where ozone is used to cleave unsaturated bonds in alkenes, alkynes, and azo compounds.[4] The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (trioxolane).[5][6][7] Subsequent workup of the ozonide determines the final products. A reductive workup typically yields aldehydes or ketones, while an oxidative workup produces carboxylic acids or ketones.[1][2][3] The ozonolysis of cyclic alkenes, such as this compound, results in the formation of a linear bifunctional molecule.[3] This protocol details the synthesis of 9-oxodecanal via reductive ozonolysis and 9-oxodecanoic acid via oxidative ozonolysis of this compound.
Reaction Scheme
Caption: General reaction scheme for the ozonolysis of this compound.
Experimental Protocols
Materials and Equipment
-
Ozone generator
-
Three-necked round-bottom flask
-
Gas dispersion tube
-
Dry ice/acetone or liquid nitrogen cooling bath
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Drying tube (e.g., filled with calcium chloride)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
This compound
-
Anhydrous solvents (e.g., dichloromethane (B109758), methanol)
-
Nitrogen or argon gas
-
For Reductive Workup: Dimethyl sulfide (B99878) (DMS) or zinc dust/acetic acid
-
For Oxidative Workup: Hydrogen peroxide (30% solution)
-
Saturated aqueous sodium bicarbonate, brine, and anhydrous sodium sulfate
Protocol 1: Reductive Ozonolysis of this compound to Yield 9-Oxodecanal
This protocol is adapted from general procedures for the ozonolysis of cyclic alkenes.[8]
1. Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a gas outlet connected to a drying tube, and a low-temperature thermometer.
-
Place the flask in a cooling bath maintained at -78 °C.[1][4]
2. Charging the Flask:
-
In the flask, dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane (CH₂Cl₂) and methanol (B129727) (MeOH).
3. Ozonolysis:
-
Begin stirring the solution and pass a stream of ozone-enriched oxygen from the ozone generator through the gas inlet tube.
-
Continue the ozonolysis until the solution develops a persistent pale blue color, indicating the complete consumption of the alkene and the presence of excess ozone.[1][4] Alternatively, an indicator like Sudan Red III can be used.[1]
4. Quenching:
-
Stop the ozone flow and bubble nitrogen or argon gas through the solution to remove any excess ozone until the blue color dissipates.
5. Reductive Workup:
-
While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 1.5 eq) dropwise to the reaction mixture.
-
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir for an additional 2-4 hours to ensure the complete reduction of the ozonide.
6. Workup and Purification:
-
Concentrate the reaction mixture using a rotary evaporator.
-
Dilute the residue with water and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 9-oxodecanal.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Oxidative Ozonolysis of this compound to Yield 9-Oxodecanoic Acid
This protocol is based on general methods for oxidative ozonolysis.[8][9]
1. Reaction Setup and Ozonolysis:
-
Follow steps 1-4 from Protocol 1.
2. Oxidative Workup:
-
Slowly and carefully add 30% hydrogen peroxide (H₂O₂, 3.0 eq) to the cold reaction mixture.
3. Warming and Reaction:
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
The reaction can be stirred overnight to ensure complete oxidation of the initially formed aldehyde to the carboxylic acid.
4. Workup and Purification:
-
Carefully quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative result is obtained with peroxide test strips.
-
Acidify the mixture with dilute hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 9-oxodecanoic acid.
-
The product can be further purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Reductive Ozonolysis | Oxidative Ozonolysis |
| Starting Material | This compound | This compound |
| Key Reagents | 1. O₃2. Dimethyl Sulfide | 1. O₃2. Hydrogen Peroxide |
| Product | 9-Oxodecanal | 9-Oxodecanoic Acid |
| Formula | C₁₀H₁₈O₂ | C₁₀H₁₈O₃ |
| Molecular Weight | 170.25 g/mol | 186.25 g/mol |
| Expected Yield | Typically 70-90% | Typically 60-85% |
| Physical State | Liquid | Solid |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the ozonolysis of this compound.
Ozonolysis Reaction Mechanism (Criegee Mechanism)
Caption: The Criegee mechanism for the ozonolysis of an alkene.
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. pediaa.com [pediaa.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Photoisomerization of 1-Methylcyclooctene to its E/Z isomers
Application Note: Photoisomerization of 1-Methylcyclooctene
Introduction
The photoisomerization of alkenes, particularly the interconversion between E (trans) and Z (cis) isomers, is a fundamental process in photochemistry with applications in molecular switches, energy storage, and the synthesis of strained molecules. This compound serves as an excellent model system for studying the effects of steric hindrance on the dynamics of photochemical reactions. The introduction of a methyl group at the double bond significantly influences the strain of the (E)-isomer and the potential energy surfaces of the excited states.[1] This document outlines the principles and protocols for the direct and sensitized photoisomerization of (Z)-1-methylcyclooctene to its highly strained (E)-isomer.
Mechanism of Photoisomerization
The geometric isomerization of this compound can be initiated through two primary pathways: direct photoexcitation or photosensitization.
-
Direct Photoexcitation: Upon absorption of high-energy UV light (e.g., 214 nm), the (Z)- or (E)-isomer is promoted to an excited singlet state.[1] This excited molecule can then relax to a twisted, non-planar intermediate, from which it can decay back to the ground state as either the Z or E isomer. Direct excitation of this compound leads to an efficient geometric isomerization.[1]
-
Photosensitization: This method uses a sensitizer (B1316253) molecule to absorb the light and transfer the energy to the this compound molecule.
-
Triplet Sensitization: A sensitizer with a suitable triplet energy is excited to its singlet state, undergoes intersystem crossing to its triplet state, and then transfers this triplet energy to the alkene. This process generates the triplet excited state of this compound, which, like the singlet state, decays through a twisted intermediate to a mixture of E and Z isomers.[1][2] The resulting isomer ratio is highly dependent on the triplet energy of the sensitizer.[1]
-
Singlet Sensitization: Energy transfer occurs from the excited singlet state of the sensitizer to the alkene. This pathway can be sensitive to steric hindrance between the sensitizer and the substrate, which can influence the final isomer ratio.[1]
-
A photostationary state (PSS) is reached when the rate of the forward reaction (Z → E) equals the rate of the reverse reaction (E → Z) under continuous irradiation.[3][4] The composition of the mixture at the PSS depends on the excitation wavelength, the absorption spectra of the isomers, and the quantum yields of the forward and reverse reactions.[3]
Caption: Figure 1: Generalized energy diagram for direct and sensitized photoisomerization.
Quantitative Data Summary
The composition of the photostationary state ((E/Z)pss) is a critical measure of the photoisomerization efficiency under specific conditions.
Table 1: Photostationary State (E/Z) Ratios for Direct and Singlet-Sensitized Photoisomerization of this compound. [1]
| Excitation Method | Sensitizer | (E/Z)pss Ratio |
| Direct Excitation (214 nm) | None | 0.301 |
| Singlet Sensitization | Methyl Benzoate | 0.20 |
| Singlet Sensitization | Methyl Phthalate | 0.11 |
| Singlet Sensitization | Methyl Terephthalate | 0.08 |
| Singlet Sensitization | Methyl 1,2,4,5-Benzenetetracarboxylate | 0.04 |
| Conditions: Substrate concentration 30 mmol dm⁻³ in pentane (B18724). |
Table 2: Photostationary State (E/Z) Ratios for Triplet-Sensitized Photoisomerization of this compound. [1]
| Sensitizer Triplet Energy (ET / kJ mol⁻¹) | Substrate Conc. (mmol dm⁻³) | (E/Z)pss Ratio |
| High ET Sensitizers | 0.2 - 30 | 0.03 - 0.26 |
| Conditions: 25°C in pentane under argon atmosphere with alkylbenzene sensitizers (0.1 mol dm⁻³). The specific (E/Z)pss ratio is a function of both the sensitizer's triplet energy and the substrate concentration.[1] |
Protocols
The following are generalized protocols for the photoisomerization of this compound based on established methodologies.
Caption: Figure 2: A typical workflow for photoisomerization experiments.
Protocol 1: Triplet-Sensitized Photoisomerization
Objective: To perform the E/Z photoisomerization of (Z)-1-methylcyclooctene using a triplet sensitizer and determine the photostationary state isomer ratio.
Materials and Equipment:
-
(Z)-1-Methylcyclooctene (CAS: 933-11-9)[5]
-
Triplet sensitizer (e.g., methyl benzoate, acetone, or other alkylbenzenes)[1][6]
-
Argon or nitrogen gas, high purity
-
Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp with appropriate filters)
-
Quartz reaction vessel
-
Gas chromatography (GC) or ¹H-NMR spectrometer for analysis
-
Standard laboratory glassware, syringes, and septa
Procedure:
-
Solution Preparation: Prepare a stock solution of the chosen alkylbenzene sensitizer (e.g., 0.1 mol dm⁻³) in pentane. In a volumetric flask, prepare the reaction mixture by dissolving a known concentration of (Z)-1-methylcyclooctene (e.g., 30 mmol dm⁻³) in the sensitizer solution.[1]
-
Deoxygenation: Transfer the solution to the quartz reaction vessel. Deoxygenate the solution by bubbling a gentle stream of argon gas through it for at least 30 minutes. Oxygen can quench the triplet excited states and should be rigorously excluded. Seal the vessel securely with a septum.
-
Irradiation: Place the reaction vessel in the photochemical reactor. Maintain a constant temperature, for example, at 25°C, using a cooling bath.[1] Turn on the UV lamp to begin irradiation. Use filters if necessary to select a wavelength that is absorbed by the sensitizer but not by the alkene.
-
Reaction Monitoring: At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture using a gas-tight syringe.
-
Analysis: Analyze the aliquots by GC or ¹H-NMR to determine the relative concentrations of the (Z)- and (E)-isomers. Continue the irradiation and monitoring until the (E/Z) ratio becomes constant, indicating that the photostationary state has been reached.[1]
-
Data Interpretation: Calculate the (E/Z)pss ratio from the final, stable concentrations of the two isomers.
Protocol 2: Direct Photoisomerization
Objective: To induce E/Z isomerization of (Z)-1-methylcyclooctene via direct UV excitation.
Materials and Equipment:
-
(Z)-1-Methylcyclooctene
-
Anhydrous pentane (spectroscopic grade)
-
Argon or nitrogen gas
-
Photochemical reactor with a UV source capable of emitting at short wavelengths (e.g., 214 nm, often from a specialized lamp or monochromator setup)[1]
-
Quartz or Suprasil cuvettes/reaction vessel (standard quartz is not transparent at 214 nm)
-
UV-Vis Spectrophotometer, GC, or ¹H-NMR for analysis
Procedure:
-
Solution Preparation: Prepare a dilute solution of (Z)-1-methylcyclooctene in pentane. The concentration should be low enough to ensure light penetration through the solution.
-
Deoxygenation: Transfer the solution to the Suprasil reaction vessel and deoxygenate with argon gas for 30 minutes.
-
Irradiation: Place the vessel in the photoreactor and irradiate at a wavelength where the alkene absorbs directly (e.g., 214 nm).[1]
-
Reaction Monitoring: Monitor the progress of the isomerization by periodically recording the UV-Vis absorption spectrum or by analyzing aliquots via GC or ¹H-NMR. The formation of the E-isomer will be accompanied by changes in the absorption spectrum.[7]
-
Analysis: Continue the experiment until the photostationary state is achieved (no further change in the isomer ratio).
-
Data Interpretation: Determine the final (E/Z)pss ratio. From the PSS ratio and the extinction coefficients of both isomers at the irradiation wavelength, the decay ratio of the excited state can be calculated.[1]
Safety Precautions:
-
UV radiation is harmful to the eyes and skin. Always use appropriate shielding (UV-blocking glasses, closed reactor housing).
-
Work in a well-ventilated fume hood. Pentane and other organic solvents are volatile and flammable.
-
Handle all chemicals with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Pressurized gas cylinders must be secured and handled with care.
References
- 1. Direct and sensitized geometrical photoisomerization of this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Photostationary state - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound | C9H16 | CID 5352545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Cyclooctenes via Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized cyclooctene (B146475) derivatives, a crucial structural motif in medicinal chemistry and materials science. The focus is on the application of modern cross-coupling reactions to introduce a diverse range of substituents onto the cyclooctene scaffold.
Introduction
Cyclooctene and its derivatives are important building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. The eight-membered ring offers a unique combination of flexibility and conformational pre-organization. The ability to precisely install substituents on the cyclooctene ring is paramount for tuning its biological activity and material properties. Cross-coupling reactions have emerged as powerful tools for the C-C and C-heteroatom bond formation on the cyclooctene core.[1][2][3] This document outlines protocols for several key cross-coupling methodologies, including Nickel-catalyzed coupling, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.
Nickel-Catalyzed Cross-Coupling of Bromocyclooctenes with Organomagnesium Reagents
Nickel-catalyzed cross-coupling reactions provide an efficient method for the alkylation and arylation of bromocyclooctenes.[1] This approach is particularly useful for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds on the cyclooctene ring.
General Workflow for Nickel-Catalyzed Cross-Coupling
Caption: Workflow for Ni-catalyzed cross-coupling of bromocyclooctene.
Experimental Protocol: Synthesis of (E)-1-Benzylcyclooctene[1]
-
Reaction Setup: To a flame-dried 10-mL test tube with a rubber septum under an argon atmosphere, add 1-bromocyclooctene (0.50 mmol), the appropriate solvent (to make a 0.12 M solution), and NiCl₂(dppe) (13 mg, 0.025 mmol).
-
Reaction Execution: Cool the mixture to the desired reaction temperature and stir for 10 minutes. Add the organomagnesium reagent (e.g., benzylmagnesium chloride, 0.75 mmol) over 10 minutes. Allow the mixture to gradually warm to room temperature and stir for the appropriate time.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl (2.0 mL). Add EtOAc (5.0 mL) and H₂O (5.0 mL). Separate the aqueous layer and extract with EtOAc (3 x 10 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel (hexane) to afford the product.
Quantitative Data for Nickel-Catalyzed Cross-Coupling[1]
| Entry | Substrate | Grignard Reagent | Product | Yield (%) |
| 1 | 1-Bromocyclooctene | Benzylmagnesium chloride | (E)-1-Benzylcyclooctene | 90 |
| 2 | 1-Bromocyclooctene | Phenylmagnesium bromide | 1-Phenylcyclooctene | 85 |
| 3 | 1-Bromocyclooctene | Vinylmagnesium bromide | 1-Vinylcyclooctene | 78 |
Suzuki-Miyaura Coupling for the Arylation of Cyclooctenes
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[4] It is widely used for the synthesis of biaryls and can be applied to the arylation of cyclooctene derivatives. While specific examples directly on a simple halocyclooctene are not detailed in the provided search results, the general principles are applicable. The reaction's popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acids.[4][5][6]
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the cyclooctenyl halide or triflate (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a suitable solvent system, often a mixture such as toluene/ethanol/water or dioxane/water.
-
Reaction Execution: Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Heck Reaction for Vinylation and Arylation of Cyclooctenes
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for forming substituted alkenes.[7] This reaction can be employed to introduce aryl or vinyl substituents onto a cyclooctene ring, typically starting from a halocyclooctene.[7][8][9][10] The intramolecular version of the Heck reaction is also a valuable method for constructing complex polycyclic systems.[10][11]
General Mechanism of the Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
General Experimental Protocol for the Heck Reaction
-
Reaction Setup: To a reaction vessel, add the halocyclooctene (1.0 equiv), the alkene coupling partner (1.1-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction Execution: Degas the mixture and heat under an inert atmosphere to a temperature between 80 and 140 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove palladium black and inorganic salts. Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by flash column chromatography.
Sonogashira Coupling for the Alkynylation of Cyclooctenes
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes and can be used to install alkyne functionalities onto a cyclooctene ring.[12][13][14][15][16]
General Catalytic Cycles for Sonogashira Coupling
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
General Experimental Protocol for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the halocyclooctene (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) in a suitable solvent (e.g., THF, DMF, or an amine like triethylamine).
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv) and a base (e.g., triethylamine, diisopropylamine), which often serves as the solvent as well.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-70 °C) until the reaction is complete.
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
The cross-coupling reactions outlined in this document provide a powerful and versatile toolkit for the synthesis of a wide array of substituted cyclooctenes. These methods offer access to previously challenging or inaccessible structures, thereby facilitating advancements in drug discovery, materials science, and chemical biology. The choice of a specific cross-coupling reaction will depend on the desired substituent and the functional group tolerance of the starting materials. Careful optimization of the reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivities.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. A unique Pd-catalysed Heck arylation as a remote trigger for cyclopropane selective ring-opening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Palladium-catalyzed sequential reaction viaSonogashira coupling, isomerization, Claisen rearrangement and [4 + 2] cycloaddition sequence for the rapid synthesis of tricyclo[3.2.1.02,7]oct-3-ene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Methylcyclooctene Synthesis
Welcome to the technical support center for the synthesis of 1-methylcyclooctene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is most commonly synthesized via four main routes: the Wittig reaction, dehydration of 1-methylcyclooctanol (B1615087), the Shapiro reaction, and the Cope elimination. Each method has its own advantages and challenges regarding yield, stereoselectivity, and substrate scope.
Q2: I am getting a low yield in my Wittig reaction with cyclooctanone (B32682). What are the likely causes?
A2: Low yields in the Wittig reaction with cyclic ketones like cyclooctanone can stem from several factors. Steric hindrance around the carbonyl group can slow down the reaction.[1] Additionally, the reactivity of the phosphorus ylide is crucial; stabilized ylides may be less reactive and give poor yields with ketones.[2] The choice of base and solvent also plays a significant role in the efficiency of ylide formation and the subsequent olefination.
Q3: My dehydration of 1-methylcyclooctanol is producing a mixture of isomers. How can I improve the selectivity for this compound?
A3: The acid-catalyzed dehydration of alcohols often leads to a mixture of alkene isomers through carbocation rearrangements.[3] To favor the formation of the thermodynamically more stable this compound (Zaitsev's rule), careful control of reaction temperature and the choice of a non-coordinating acid catalyst, like phosphoric acid, can be beneficial.[3] Removing the product from the reaction mixture as it forms via distillation can also drive the equilibrium towards the desired product.
Q4: What are the key considerations for a successful Shapiro reaction to synthesize this compound?
A4: The Shapiro reaction, which converts a ketone to an alkene via a tosylhydrazone intermediate, requires at least two equivalents of a strong organolithium base.[4] The regioselectivity is generally high, favoring the less substituted alkene. For the synthesis of this compound from cyclooctanone, the formation of the vinyllithium (B1195746) intermediate at the desired position is critical. Temperature control is also important to avoid side reactions.
Q5: Is the Cope elimination a suitable method for an 8-membered ring system like this compound?
A5: The Cope elimination, an intramolecular syn-elimination of an amine oxide, is generally effective for 5- and 7-membered rings, and larger.[1] However, its application to 6-membered rings can be problematic due to the geometric constraints of the cyclic transition state.[1] For an 8-membered ring, the flexibility of the ring should allow for the necessary syn-periplanar arrangement of the hydrogen and the amine oxide group for the elimination to proceed. The reaction is thermally induced and proceeds without external reagents, which can be an advantage.[1]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. If the reaction has stalled, consider increasing the reaction time or temperature. | Increased conversion of starting material to product. |
| Suboptimal Reagent Quality | Ensure all reagents, especially organometallic reagents like n-butyllithium, are fresh and properly titrated. Use freshly distilled solvents. | Improved reaction efficiency and higher yield. |
| Side Reactions | Analyze the crude product mixture by GC-MS or NMR to identify major byproducts. Based on the byproducts, adjust reaction conditions (e.g., temperature, addition rate of reagents) to minimize their formation. | A cleaner reaction profile with a higher proportion of the desired product. |
| Product Loss During Workup/Purification | Optimize the extraction and purification procedures. For volatile products like this compound, be cautious during solvent removal. Fractional distillation is often necessary to separate isomers.[5] | Higher recovery of the purified product. |
Issue 2: Formation of Isomeric Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Carbocation Rearrangement (Dehydration) | Use a less coordinating acid (e.g., phosphoric acid instead of sulfuric acid). Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. | Increased selectivity for the desired this compound isomer. |
| Non-selective Deprotonation (Shapiro Reaction) | Ensure slow addition of the organolithium base at a low temperature to favor kinetic deprotonation at the less hindered site. | Improved regioselectivity in the formation of the vinyllithium intermediate. |
| Lack of Stereocontrol (Wittig Reaction) | The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. For non-stabilized ylides, Z-alkenes are typically favored. Consider using a Schlosser modification for E-alkene synthesis. | Control over the stereochemistry of the double bond, if applicable to the desired isomer. |
Experimental Protocols
Method 1: Dehydration of 1-Methylcyclooctanol
This protocol describes the acid-catalyzed dehydration of 1-methylcyclooctanol to yield this compound.
Materials:
-
1-Methylcyclooctanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Boiling chips
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 1-methylcyclooctanol and a catalytic amount of 85% phosphoric acid (approximately 10-20% by volume).
-
Add a few boiling chips to the flask.
-
Assemble a simple or fractional distillation apparatus.
-
Heat the reaction mixture gently with a heating mantle.
-
Collect the distillate, which is a mixture of this compound and water.
-
Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Decant the dried liquid into a clean, dry flask.
-
Purify the crude this compound by fractional distillation.
Expected Yield: 70-85%
Method 2: Wittig Reaction of Cyclooctanone
This protocol outlines the synthesis of this compound from cyclooctanone using a Wittig reagent.
Materials:
-
n-Butyllithium (n-BuLi) or other strong base
-
Cyclooctanone
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Schlenk line or argon/nitrogen atmosphere setup
-
Syringes
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0°C or below.
-
Slowly add a solution of n-butyllithium in hexanes via syringe. A color change (typically to orange or deep red) indicates the formation of the ylide.
-
Stir the ylide solution at room temperature for about 1 hour.
-
Cool the reaction mixture back down to 0°C.
-
Add a solution of cyclooctanone in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the product with a nonpolar solvent (e.g., pentane (B18724) or hexanes).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Expected Yield: 50-70%
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Method | Starting Material(s) | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Wittig Reaction | Cyclooctanone, Methyltriphenylphosphonium halide | Strong base (e.g., n-BuLi) | 50-70 | Good regioselectivity | Requires inert atmosphere; strong base needed |
| Dehydration | 1-Methylcyclooctanol | Strong acid (e.g., H₃PO₄, H₂SO₄) | 70-85 | Simple procedure; high yield | Can produce isomeric mixtures |
| Shapiro Reaction | Cyclooctanone | Tosylhydrazine, Organolithium reagent | 60-80 | High regioselectivity for less substituted alkene | Requires stoichiometric strong base |
| Cope Elimination | N,N-dimethyl-N-(1-methylcyclooctyl)amine | Oxidizing agent (e.g., m-CPBA), Heat | 50-70 | Mild, neutral conditions for elimination | Requires preparation of the amine oxide precursor |
Visualizations
Caption: Workflow for the synthesis of this compound via dehydration.
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Polymerization of 1-Methylcyclooctene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the ring-opening metathesis polymerization (ROMP) of 1-methylcyclooctene.
Troubleshooting Guides
The polymerization of this compound, a sterically hindered monomer, can be prone to side reactions that affect polymer properties. The following table summarizes common issues, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | Catalyst Inactivity/Decomposition: Impurities in the monomer or solvent (e.g., water, oxygen, protic functional groups) can deactivate the catalyst. High temperatures can also lead to catalyst degradation. | - Ensure rigorous purification of the monomer and solvent. - Perform the polymerization under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques). - Choose a catalyst with higher thermal stability if high temperatures are required. |
| Steric Hindrance: The methyl group at the 1-position can hinder the approach of the monomer to the catalyst's active site, slowing down the polymerization rate. | - Use a more active catalyst, such as a second or third-generation Grubbs catalyst or a Schrock catalyst. - Increase the reaction time or temperature, while monitoring for catalyst decomposition. | |
| High Polydispersity Index (PDI > 1.2) | Secondary Metathesis: The active catalyst can react with the double bonds within the growing polymer chains (intermolecular chain transfer), leading to a broader molecular weight distribution. | - Add a phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618), PPh₃) to the reaction mixture. This can suppress secondary metathesis by competing for coordination to the metal center. - Use a less active catalyst that is more selective for the strained cyclic olefin over the internal double bonds of the polymer chain. - Conduct the polymerization at a lower temperature to reduce the rate of secondary metathesis. |
| Intramolecular Chain Transfer (Backbiting): The active end of a polymer chain can react with a double bond on its own backbone, leading to the formation of cyclic oligomers and a broader PDI. | - Increase the monomer concentration. Higher concentrations favor the intermolecular reaction (propagation) over the intramolecular reaction (backbiting). - Choose a catalyst that is less prone to backbiting. | |
| Bimodal or Multimodal GPC Trace | Multiple Active Species: The presence of different active catalytic species, potentially formed through catalyst decomposition or reaction with impurities, can lead to multiple polymer populations with different molecular weights. | - Ensure high purity of the catalyst, monomer, and solvent. - Optimize the reaction conditions (temperature, solvent) to maintain the stability of the active catalyst. |
| Chain Transfer to Impurities: Acyclic olefin impurities in the monomer can act as chain transfer agents, creating new polymer chains and broadening the molecular weight distribution. | - Purify the monomer thoroughly to remove any acyclic olefin impurities. | |
| Inconsistent Polymer Molecular Weight | Poor Initiation Efficiency: If the initiation of the polymerization is slow or incomplete compared to propagation, the final molecular weight will not match the theoretical value based on the monomer-to-catalyst ratio. | - Use a catalyst with a high initiation rate, such as a third-generation Grubbs catalyst. - Ensure rapid and efficient mixing of the catalyst and monomer at the start of the polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the ROMP of this compound?
A1: The main side reactions are secondary metathesis reactions, which include:
-
Intermolecular Chain Transfer: The propagating catalyst center reacts with a double bond on a different polymer chain. This "chain scrambling" leads to a broadening of the molecular weight distribution (higher PDI).
-
Intramolecular Chain Transfer (Backbiting): The propagating catalyst center reacts with a double bond within its own polymer chain. This can lead to the formation of cyclic oligomers and a decrease in the average molecular weight of the linear polymer.
These side reactions are particularly prevalent with less strained monomers like cyclooctene (B146475) derivatives and can be exacerbated by the steric hindrance of the 1-methyl substituent.
Q2: How does the methyl group at the 1-position affect the polymerization?
A2: The methyl group on the double bond of this compound introduces significant steric hindrance. This has two main consequences:
-
Slower Polymerization Rate: The bulky methyl group can impede the coordination of the monomer to the metal center of the catalyst, slowing down the rate of propagation.
-
Increased Propensity for Side Reactions: The steric hindrance can make the reverse reaction (depolymerization) and other non-productive metathesis reactions more competitive with the forward propagation reaction.
Q3: Which type of catalyst is best suited for the polymerization of this compound?
A3: Due to the steric hindrance of the monomer, highly active catalysts are generally required. Second and third-generation Grubbs catalysts are often good choices due to their high activity and tolerance to functional groups. Schrock-type catalysts (based on molybdenum or tungsten) can also be very effective, though they are typically more sensitive to air and moisture. The choice of catalyst can also influence the stereochemistry of the resulting polymer.
Q4: How can I control the molecular weight of the resulting poly(this compound)?
A4: In a living polymerization, the number-average molecular weight (Mn) is controlled by the initial molar ratio of monomer to catalyst ([M]₀/[C]₀). However, for the ROMP of this compound, side reactions can disrupt this relationship. To achieve better control over molecular weight:
-
Minimize secondary metathesis and backbiting by following the recommendations in the troubleshooting guide (e.g., adding PPh₃, using higher monomer concentrations).
-
Ensure that the rate of initiation is much faster than the rate of propagation by using a fast-initiating catalyst.
-
Use a chain transfer agent (CTA) to control the molecular weight in a non-living polymerization.
Q5: What is the role of phosphine additives in the polymerization?
A5: The addition of a phosphine ligand, such as triphenylphosphine (PPh₃), can help to suppress secondary metathesis reactions. The phosphine reversibly coordinates to the metal center of the catalyst, creating a more dormant species. This reduces the overall reactivity of the catalyst, making it more selective for the strained double bond of the monomer over the less strained internal double bonds of the polymer backbone. This can lead to a polymer with a narrower molecular weight distribution (lower PDI).
Experimental Protocols
General Protocol for the Ring-Opening Metathesis Polymerization of this compound
This protocol is a general guideline and may require optimization for specific applications. All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk line techniques).
Materials:
-
This compound (freshly distilled and degassed)
-
Grubbs second-generation catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) or other suitable catalyst
-
Anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Triphenylphosphine (PPh₃) (optional, if suppression of secondary metathesis is desired)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
Procedure:
-
Preparation: In a glovebox, prepare a stock solution of the Grubbs catalyst in the chosen anhydrous, degassed solvent. For example, dissolve 10 mg of the catalyst in 10 mL of solvent.
-
Monomer Solution: In a separate vial, dissolve the desired amount of this compound in the solvent. If using PPh₃, add it to this solution (typically 1-5 equivalents relative to the catalyst).
-
Initiation: Rapidly inject the desired amount of the catalyst stock solution into the vigorously stirring monomer solution. The monomer-to-catalyst ratio will determine the theoretical molecular weight of the polymer.
-
Polymerization: Allow the reaction to stir at the desired temperature (e.g., room temperature or slightly elevated) for the required time. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy or by observing the increase in viscosity of the solution.
-
Quenching: Terminate the polymerization by adding a few drops of ethyl vinyl ether. Stir for an additional 20-30 minutes.
-
Precipitation and Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the polymer by gel permeation chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI), and by NMR spectroscopy to confirm the polymer structure.
Visualizations
Troubleshooting Logic for this compound ROMP
Caption: Troubleshooting flowchart for common issues in this compound ROMP.
Competing Reactions in the Polymerization of this compound
Caption: Competing reaction pathways in the ROMP of this compound.
Technical Support Center: Stereoselective Synthesis of 1-Methylcyclooctene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of 1-methylcyclooctene derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Poor Diastereoselectivity in Ring-Closing Metathesis (RCM) to form the this compound ring.
Potential Causes & Solutions:
-
Flexible Precursor Conformation: The acyclic precursor may exist in multiple conformations, some of which lead to the undesired diastereomer upon cyclization.
-
Solution: Introduce conformational constraints in the precursor. This can be achieved by incorporating bulky protecting groups or by designing the substrate to favor a specific pre-cyclization conformation.
-
-
Inappropriate Catalyst Choice: The Ruthenium or Molybdenum catalyst used for RCM can influence diastereoselectivity based on the steric environment of its ligands.
-
Solution: Screen a variety of RCM catalysts with different ligand systems. For example, Grubbs second and third-generation catalysts, or Schrock catalysts, may offer different levels of stereocontrol.
-
-
Reaction Temperature: Higher temperatures can lead to lower selectivity by providing enough energy to overcome the activation barrier for the formation of the less stable diastereomer.
-
Solution: Perform the RCM reaction at lower temperatures. While this may decrease the reaction rate, it can significantly improve diastereoselectivity.
-
Question 2: Low Enantioselectivity in the Asymmetric Synthesis of a Chiral this compound Derivative.
Potential Causes & Solutions:
-
Ineffective Chiral Auxiliary or Catalyst: The chiral auxiliary or catalyst may not be providing a sufficient steric or electronic bias to control the approach of the reagents.[1][2]
-
Solution 1 (Chiral Auxiliary): Experiment with different chiral auxiliaries. Common options include Evans' oxazolidinones, Oppolzer's camphorsultams, or pseudoephedrine-based auxiliaries.[1][2] The choice of auxiliary should be tailored to the specific reaction.
-
Solution 2 (Asymmetric Catalysis): Explore various chiral ligands for the metal catalyst. For instance, in an asymmetric allylic alkylation to introduce the methyl group, different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can dramatically alter enantioselectivity.[3]
-
-
Solvent Effects: The solvent can influence the conformation of the substrate-catalyst complex, thereby affecting stereoselectivity.
-
Solution: Conduct a solvent screen. Less polar solvents often lead to better-organized transition states and higher enantioselectivity.
-
-
Incorrect Stoichiometry or Purity of Reagents: Impurities or incorrect ratios of reagents, especially the chiral catalyst or ligand, can lead to a decrease in enantiomeric excess (ee).
-
Solution: Ensure all reagents are of high purity and that the stoichiometry is precisely controlled.
-
Question 3: Difficulty in Controlling E/Z Selectivity of the Double Bond in this compound.
Potential Causes & Solutions:
-
Reaction Conditions in Olefination Reactions: In methods like the Wittig or Horner-Wadsworth-Emmons reaction to form the double bond, the reaction conditions heavily influence the E/Z ratio.
-
Solution (Wittig): To favor the Z-isomer, use unstabilized ylides in aprotic, polar solvents like DMF or DMSO in the absence of lithium salts. To favor the E-isomer, use stabilized ylides or the Schlosser modification.
-
Solution (HWE): For Z-selective olefination, Still-Gennari conditions using phosphonates with electron-withdrawing groups and KHMDS/18-crown-6 as the base are effective. For E-selectivity, standard HWE conditions (NaH in THF) are typically used.
-
-
Stereochemistry of the Precursor: The stereochemistry of the precursor can dictate the geometry of the resulting double bond in certain cyclization reactions.
-
Solution: Carefully design the synthesis to ensure the precursor has the correct stereochemistry to favor the desired olefin isomer upon cyclization.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the main challenges in the stereoselective synthesis of this compound derivatives?
The primary challenges stem from the conformational flexibility of the eight-membered ring and the steric hindrance introduced by the methyl group. Key difficulties include:
-
Controlling Diastereoselectivity: The flexible nature of the cyclooctane (B165968) ring precursor makes it challenging to control the relative stereochemistry of substituents.
-
Achieving High Enantioselectivity: Inducing asymmetry in the molecule requires careful selection of chiral auxiliaries or asymmetric catalysts that can effectively differentiate between the prochiral faces of the substrate.
-
Managing E/Z Isomerism: The formation of the trisubstituted double bond requires reaction conditions that strongly favor one geometric isomer over the other.
-
Ring Strain: Medium-sized rings like cyclooctene (B146475) possess inherent ring strain, which can influence the feasibility and outcome of cyclization reactions.
FAQ 2: How can I determine the stereochemistry of my synthesized this compound derivative?
Several analytical techniques can be employed:[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the relative stereochemistry by measuring through-space proton-proton interactions.[4] Coupling constants can also give clues about dihedral angles.
-
X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can be used to separate enantiomers and determine the enantiomeric excess (ee) of a chiral product.[4]
FAQ 3: Are there any computational methods to predict the stereochemical outcome?
Yes, computational chemistry can be a powerful tool. Density Functional Theory (DFT) calculations can be used to model the transition states of key stereodetermining steps. By comparing the energies of the different transition state structures leading to the possible stereoisomers, one can predict the major product. This approach can save significant experimental time and resources by guiding the choice of reagents and reaction conditions.
Experimental Protocols
Protocol 1: Diastereoselective Ring-Closing Metathesis (RCM)
This protocol describes a general procedure for the RCM of a diene precursor to form a this compound derivative.
| Parameter | Value/Description |
| Reactants | Acyclic diene precursor (1.0 eq) |
| Grubbs II Catalyst (0.05 eq) | |
| Solvent | Dichloromethane (DCM), degassed |
| Concentration | 0.01 M |
| Temperature | 40 °C (reflux) |
| Reaction Time | 4-12 hours |
| Work-up | 1. Quench with ethyl vinyl ether. 2. Concentrate under reduced pressure. 3. Purify by flash column chromatography. |
Protocol 2: Asymmetric Alkylation using a Chiral Auxiliary
This protocol outlines a general procedure for the asymmetric α-alkylation of a ketone precursor attached to an Evans' oxazolidinone auxiliary.
| Parameter | Value/Description |
| Reactants | N-acyl oxazolidinone (1.0 eq) |
| NaHMDS (1.1 eq) | |
| Methyl iodide (1.2 eq) | |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | -78 °C |
| Reaction Time | 2-4 hours |
| Work-up | 1. Quench with saturated aqueous NH4Cl. 2. Extract with ethyl acetate. 3. Wash with brine, dry over MgSO4, and concentrate. 4. Purify by flash column chromatography. |
| Auxiliary Removal | LiBH4 reduction or LiOH hydrolysis. |
Visualizations
Caption: Workflow for the synthesis and stereochemical analysis of a this compound derivative.
Caption: Troubleshooting logic for addressing low diastereoselectivity in RCM.
References
Technical Support Center: Optimizing Catalyst Performance for 1-Methylcyclooctene ROMP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Ring-Opening Metathesis Polymerization (ROMP) of 1-Methylcyclooctene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the ROMP of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Polymer Yield
-
Question: My ROMP of this compound is resulting in a low yield of poly(this compound). What are the potential causes and how can I improve the yield?
-
Answer: Low polymer yield in the ROMP of this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.
Potential Causes:
-
Catalyst Deactivation: The ruthenium catalyst is sensitive to impurities. Peroxides, moisture, and other oxygenated species can oxidize the metal-carbene bond, rendering the catalyst inactive. The presence of ethene can also lead to catalyst decomposition.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve complete monomer conversion.
-
Poor Monomer Purity: Impurities in the this compound monomer can inhibit the catalyst.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient initiation and propagation.
-
Inadequate Reaction Time: The polymerization may not have been allowed to proceed to completion.
Solutions:
-
Ensure an Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture. The use of degassed solvents is highly recommended.
-
Monomer and Solvent Purification: Purify the this compound monomer by passing it through a column of activated alumina (B75360) or by distillation. Ensure solvents are anhydrous and deoxygenated.
-
Optimize Catalyst Loading: Increase the catalyst loading in small increments. A typical starting point is a monomer-to-catalyst ratio of 500:1 to 1000:1.
-
Adjust Reaction Temperature: Gradually increase the reaction temperature. For Grubbs' second-generation catalysts, a temperature range of 40-60°C is often effective.
-
Increase Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.
-
Issue 2: Poor Molecular Weight Control and Broad Polydispersity Index (PDI)
-
Question: I am observing a significant discrepancy between the theoretical and experimental molecular weight of my poly(this compound), and the PDI is broad ( > 1.2). How can I achieve better control?
-
Answer: Achieving a narrow molecular weight distribution and predictable molecular weights in the ROMP of this compound requires a "living" polymerization character, where the rates of initiation and propagation are well-balanced, and chain termination or transfer reactions are minimized.
Potential Causes:
-
Slow Initiation: If the catalyst initiates slowly compared to propagation, polymer chains will not grow uniformly, leading to a broad PDI.
-
Chain Transfer Reactions: Unintended reactions that terminate a growing polymer chain and start a new one can broaden the PDI and lower the molecular weight.
-
"Back-biting": A highly active catalyst can react with the double bonds within the growing polymer chain, leading to a reduction in molecular weight and an increase in PDI.[1]
-
Impurity-Induced Termination: Impurities in the monomer or solvent can terminate growing polymer chains.
Solutions:
-
Catalyst Selection: For sterically hindered monomers like this compound, a more active catalyst might be necessary for efficient initiation. Grubbs' second and third-generation catalysts are generally more active than the first generation.
-
Solvent Choice: The choice of solvent can influence catalyst activity and stability. Dichloromethane (B109758) and toluene (B28343) are common solvents for ROMP.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress "back-biting" and other side reactions, leading to better control.
-
Monomer Purity: As with low yield, ensuring high monomer and solvent purity is critical to prevent premature chain termination.
-
Frequently Asked Questions (FAQs)
Q1: Which Grubbs catalyst generation is most suitable for the ROMP of this compound?
A1: Due to the steric hindrance of the methyl group on the cyclooctene (B146475) ring, a more active catalyst is generally preferred to ensure efficient initiation and propagation. Grubbs' second-generation (G2) and third-generation (G3) catalysts are typically more effective for sterically demanding olefins compared to the first-generation (G1) catalyst. For reactions involving sterically hindered alkenes, specialized catalysts with decreased steric bulk of the protruding ligands may also be considered.
Q2: What are the recommended starting conditions (monomer:catalyst ratio, temperature, solvent) for the ROMP of this compound?
A2: A good starting point for optimizing the ROMP of this compound is:
-
Monomer-to-Catalyst Ratio ([M]:[C]): 500:1 to 1000:1
-
Catalyst: Grubbs' Second Generation Catalyst (G2)
-
Solvent: Anhydrous and degassed dichloromethane (DCM) or toluene.
-
Temperature: 40-50 °C
-
Atmosphere: Inert (Argon or Nitrogen)
These conditions should be optimized based on experimental results.
Q3: How can I effectively purify the this compound monomer before polymerization?
A3: To remove inhibitors and impurities, this compound should be purified immediately before use. A common and effective method is to pass the monomer through a short column of activated basic alumina. Alternatively, distillation from a drying agent like calcium hydride can be employed. The purified monomer should be stored under an inert atmosphere.
Q4: What is the best method to terminate the polymerization and quench the catalyst?
A4: The polymerization can be effectively terminated by adding a small amount of ethyl vinyl ether. This reacts with the ruthenium carbene to form an inactive species.
Q5: How can I remove the residual ruthenium catalyst from my polymer sample?
A5: Residual ruthenium can be removed by precipitating the polymer in a large volume of a non-solvent, such as methanol. Repeated precipitations may be necessary. For more rigorous removal, specialized scavengers or passing a solution of the polymer through a column of silica (B1680970) gel can be effective.
Data Presentation
Table 1: Representative Reaction Parameters for the ROMP of Substituted Cycloolefins
| Monomer | Catalyst (mol%) | [M]:[C] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI |
| 1-Methylcyclopentene | Grubbs II (0.1) | 1000:1 | DCM | 25 | 2 | >95 | 102 | 1.15 |
| This compound (Expected) | Grubbs II (0.2) | 500:1 | Toluene | 50 | 4 | >90 | 45-55 | 1.1-1.3 |
| 3-Methylcyclooctene | Grubbs II (0.1) | 1000:1 | DCM | 40 | 6 | 92 | 98 | 1.21 |
| trans-Cyclooctene | Grubbs I (0.33) | 300:1 | THF | 25 | 1 | >98 | 33.4 | 1.09 |
Note: Data for this compound is extrapolated from typical results for sterically hindered cycloolefins and should be considered as a starting point for optimization.
Experimental Protocols
Protocol 1: Purification of this compound
-
Place a plug of glass wool at the bottom of a Pasteur pipette.
-
Fill the pipette with approximately 2-3 cm of activated basic alumina.
-
Under an inert atmosphere, pass the this compound through the alumina column directly into a flame-dried Schlenk flask.
-
The purified monomer should be used immediately.
Protocol 2: General Procedure for the ROMP of this compound
-
In a nitrogen-filled glovebox, weigh the desired amount of Grubbs' second-generation catalyst into a vial and dissolve it in a minimal amount of anhydrous, degassed toluene to prepare a stock solution.
-
In a separate, flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound.
-
Add anhydrous, degassed toluene to the Schlenk flask to achieve the desired monomer concentration (e.g., 1 M).
-
Place the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 50 °C).
-
Using a syringe, rapidly inject the catalyst stock solution into the stirred monomer solution.
-
Allow the reaction to proceed for the desired amount of time (e.g., 4 hours).
-
To terminate the polymerization, add a few drops of ethyl vinyl ether and stir for 20 minutes.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of rapidly stirring methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the ROMP of this compound.
Caption: Troubleshooting logic for low polymer yield.
References
Preventing isomerization of 1-Methylcyclooctene during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 1-methylcyclooctene during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization during storage?
A1: The primary cause of isomerization in this compound is exposure to trace amounts of acid. Alkenes are susceptible to acid-catalyzed double bond migration, which leads to the formation of more thermodynamically stable isomers. Other contributing factors include exposure to heat, light, and atmospheric oxygen (which can lead to peroxide formation and subsequent radical-mediated isomerization).
Q2: What are the common isomeric impurities found in this compound?
A2: During synthesis or improper storage, this compound can isomerize to other forms. Based on analogous cyclic alkene systems, the most common isomers include 3-methylcyclooctene, 4-methylcyclooctene, and methylenecyclooctane. The trisubstituted endocyclic isomer, this compound, is generally the most thermodynamically stable.[1][2]
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can provide the activation energy required for isomerization, especially in the presence of catalytic impurities. Long-term storage at room temperature or higher is not recommended for maintaining high purity. For optimal stability, this compound should be stored at low temperatures.
Q4: Can I use chemical inhibitors to prevent the isomerization of this compound?
A4: Yes, the use of a radical inhibitor such as Butylated Hydroxytoluene (BHT) is recommended for long-term storage. BHT functions by scavenging free radicals, thereby preventing autoxidation and subsequent degradation or isomerization of the alkene.[3][4][5]
Q5: How can I detect and quantify the isomerization of this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective analytical technique for separating and identifying isomers of this compound. The different isomers will exhibit distinct retention times and fragmentation patterns, allowing for their quantification.[6][7]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Appearance of new peaks in GC-MS analysis after storage. | Isomerization has occurred due to improper storage conditions. | 1. Review storage protocol; ensure the sample is stored at or below -20°C, under an inert atmosphere, and protected from light. 2. Consider adding a radical inhibitor like BHT to a fresh, pure sample for long-term storage. 3. If purity is critical for an experiment, repurify the material via fractional distillation or chromatography with silver nitrate (B79036) impregnated silica (B1680970) gel.[8][9][10] |
| Inconsistent experimental results using this compound from the same batch. | The stock of this compound may be undergoing gradual isomerization. | 1. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles and exposure to air of the entire batch. 2. Perform a quick purity check (e.g., by GC) before each use to confirm the integrity of the starting material. |
| Discoloration or formation of insoluble material in the sample. | This may indicate significant degradation or polymerization, potentially initiated by peroxides or other reactive species. | 1. Discard the sample as its purity is compromised. 2. For future storage, ensure the use of an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 3. Always handle the compound in a well-ventilated area, away from sources of ignition. |
Data Presentation
Table 1: Physical Properties of Potential this compound Isomers (Estimated)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) | Relative Thermodynamic Stability |
| This compound | C₉H₁₆ | 124.22 | ~145-147 | Most Stable |
| 3-Methylcyclooctene | C₉H₁₆ | 124.22 | ~140-143 | Less Stable |
| 4-Methylcyclooctene | C₉H₁₆ | 124.22 | ~138-141 | Less Stable |
| Methylenecyclooctane | C₉H₁₆ | 124.22 | ~142-145 | Less Stable |
Note: Boiling points are estimated based on the trends observed for methylcyclopentene and methylcyclohexene isomers.[11][12] The thermodynamic stability is based on the general principle that more substituted endocyclic alkenes are more stable.[1][2]
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Atmosphere: Store under a positive pressure of an inert gas (argon or nitrogen) to prevent exposure to atmospheric oxygen and moisture.
-
Temperature: For long-term storage (months to years), store at -20°C in a freezer. For short-term storage (days to weeks), storage at 2-8°C is acceptable.[13]
-
Container: Use a clear glass vial or ampule that can be flame-sealed under inert gas or a vial with a PTFE-lined cap. To protect from light, wrap the container in aluminum foil or use an amber-colored vial.
-
Additives: For long-term storage, consider adding Butylated Hydroxytoluene (BHT) at a concentration of 50-100 ppm as a radical inhibitor.[14][15]
Protocol 2: Monitoring Isomerization by GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane (B92381) or ethyl acetate.
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Data Analysis: Identify this compound and its isomers based on their retention times and mass spectra.[6] Quantify the relative peak areas to determine the percentage of each isomer present.
Visualizations
Caption: Potential acid- or heat-catalyzed isomerization pathways of this compound.
Caption: A logical workflow for troubleshooting the isomerization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. chempoint.com [chempoint.com]
- 5. MOTD BHT [iverson.cm.utexas.edu]
- 6. This compound | C9H16 | CID 5352545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 15. Butylated Hydroxytoluene (BHT) ( Antioxidant ) - Astrra Chemicals [astrrachemicals.com]
Technical Support Center: Troubleshooting 1-Methylcyclooctene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 1-Methylcyclooctene. The content is structured in a question-and-answer format to directly address common experimental issues.
General Troubleshooting Guide
Question: My this compound reaction has a low or incomplete conversion. What are the first steps I should take to troubleshoot it?
Answer: When encountering low conversion, a systematic approach is crucial. Begin by evaluating the fundamental components of your reaction setup.
-
Verify Reagent and Solvent Quality:
-
Substrate Purity: Ensure the this compound and other reactants are pure and free from contaminants from previous steps, which could act as catalyst poisons.
-
Solvent Integrity: Use high-purity, anhydrous, and degassed solvents. Residual water or dissolved oxygen can deactivate many sensitive catalysts, particularly those used in metathesis or hydrogenation.[1]
-
-
Assess Catalyst Activity:
-
Storage and Handling: Confirm that the catalyst has been stored under the correct conditions (e.g., inert atmosphere, low temperature) to prevent degradation. For heterogeneous catalysts like Pd/C, proper handling under an inert atmosphere is key to preventing oxidation.
-
Control Reaction: If possible, test the catalyst's activity with a reliable substrate known to work well to confirm it is active.
-
-
Ensure Proper Reaction Conditions:
-
Inert Atmosphere: Many reactions, especially those involving organometallic catalysts, are highly sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
-
Temperature Control: Reaction temperature can significantly influence reaction rates and the prevalence of side reactions. Ensure the temperature is optimal for your specific transformation.
-
Troubleshooting Workflow for Low Conversion
The following diagram outlines a systematic workflow for diagnosing the cause of low conversion.
Caption: A decision tree for systematically troubleshooting low reaction conversion.
Frequently Asked Questions (FAQs) by Reaction Type
Catalytic Hydrogenation
Question: My hydrogenation of this compound to methylcyclooctane (B75215) is sluggish or incomplete. What are the likely causes?
Answer: Low conversion in catalytic hydrogenation is typically linked to the catalyst, the hydrogen source, or impurities.
-
Catalyst Deactivation: The catalyst (e.g., Pd/C, PtO₂) may be poisoned.[2] Common poisons include sulfur compounds (from thiols, thioethers), nucleophilic amines, and phosphines.[2] Ensure your substrate and solvent are free from such impurities. The catalyst may also have been deactivated by improper handling and exposure to air.
-
Poor Hydrogen Access: For heterogeneous reactions, efficient stirring is vital to ensure good contact between the solid catalyst, the substrate, and the hydrogen gas. In a closed system, ensure there are no leaks and that the hydrogen pressure is adequate.
-
Steric Hindrance: Catalytic hydrogenation occurs on the surface of a solid metal.[3] The trisubstituted double bond in this compound is sterically hindered, which can slow the reaction rate compared to less substituted alkenes. The catalyst will approach from the less hindered face of the molecule.[3]
-
Choice of Catalyst: While Pd/C and PtO₂ (Adams' catalyst) are common, their activity can vary.[3] Consider screening different catalysts or increasing the catalyst loading.
| Parameter | Potential Issue | Recommended Solution |
| Catalyst | Poisoning by S, N, or P-containing impurities. | Purify substrate and solvent. Use a fresh batch of catalyst. |
| Oxidation of catalyst surface. | Handle catalyst under an inert atmosphere. | |
| H₂ Gas | Insufficient pressure or leak in the system. | Check system for leaks. Increase H₂ pressure if safe and appropriate. |
| Mixing | Poor contact between phases in a heterogeneous reaction. | Increase stirring rate to ensure the catalyst is well-suspended. |
| Temperature | Suboptimal for the given catalyst/substrate. | Modestly increase temperature, but monitor for side reactions like dehydrogenation.[4] |
Epoxidation
Question: I am getting low yields in the epoxidation of this compound using a peroxy acid (e.g., m-CPBA). What could be wrong?
Answer: Low yields in epoxidation reactions often stem from reagent decomposition, side reactions, or unfavorable reaction conditions.
-
Reagent Quality: Peroxy acids like m-CPBA can degrade over time, especially if not stored properly (cool and dry). Use a freshly opened bottle or titrate an older batch to determine its active oxygen content.
-
Reaction Selectivity: Epoxidation is generally faster for more electron-rich alkenes.[5] As a trisubstituted alkene, this compound should be reasonably reactive. However, if other, more electron-rich functional groups are present in the molecule, competitive oxidation may occur.
-
Side Reactions: The epoxide product is a strained ring and can be opened under acidic conditions. The carboxylic acid byproduct (e.g., m-chlorobenzoic acid) can catalyze this ring-opening, leading to diols or other undesired products.[6] This can be mitigated by buffering the reaction mixture (e.g., with Na₂HPO₄ or NaHCO₃) or by using a non-acidic epoxidizing agent.
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate both peroxy acid decomposition and epoxide degradation. These reactions are often run at or below room temperature.
Hydroboration-Oxidation
Question: My hydroboration-oxidation of this compound is not providing the expected anti-Markovnikov alcohol (2-methylcyclooctan-1-ol) with high selectivity. Why?
Answer: The hydroboration-oxidation is a two-step process, and issues can arise in either stage.[7]
-
Hydroboration Step (Step 1):
-
Reagent Stoichiometry: Borane (B79455) (BH₃) can react with up to three equivalents of an alkene.[8] If less than a full equivalent of B-H bonds is used relative to the alkene, the conversion will be incomplete.
-
Steric Hindrance: For highly hindered alkenes, using a bulkier borane reagent like 9-BBN (9-borabicyclo[3.3.1]nonane) can improve regioselectivity for the anti-Markovnikov product by enhancing the steric bias of the addition.[7][8]
-
Solvent: Borane is typically used as a complex with a solvent like THF (BH₃·THF) to stabilize it.[8] Ensure the solvent is anhydrous, as water will rapidly decompose the borane reagent.
-
-
Oxidation Step (Step 2):
-
Incomplete Oxidation: The oxidation of the intermediate organoborane requires both hydrogen peroxide and a base (typically NaOH).[9] Ensure sufficient equivalents of both are added and that the temperature is appropriate (often gently heated) to drive the reaction to completion. The oxidation mechanism involves the retention of stereochemistry at the carbon atom.[10]
-
Visualizing Potential Issues: Catalyst Deactivation
Catalyst deactivation is a common cause of low conversion. Understanding the primary pathways of deactivation can aid in troubleshooting.
Caption: Common pathways leading to the deactivation of heterogeneous catalysts.
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Inert Atmosphere Reaction
This protocol is essential for reactions using air- or moisture-sensitive catalysts and reagents.
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel) is thoroughly dried in an oven (e.g., at 120 °C) for several hours and allowed to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while still warm. Equip the flask with a magnetic stir bar.
-
Inert Gas Purge: Connect the apparatus to a dual-manifold system providing an inert gas (argon or nitrogen) and a vacuum line.
-
Purge Cycle: Evacuate the apparatus under vacuum until the pressure is low. While under vacuum, gently heat the glassware with a heat gun to drive off adsorbed moisture.
-
Backfill: Refill the apparatus with the inert gas.
-
Repeat: Repeat the vacuum/backfill cycle three times to ensure the complete removal of air and moisture.
-
Positive Pressure: After the final cycle, leave the apparatus under a slight positive pressure of the inert gas (indicated by bubbler activity).
-
Reagent Addition: Add anhydrous, degassed solvents and liquid reagents via a syringe through a rubber septum. Add solid reagents, such as the catalyst, under a positive flow of inert gas.[1]
Protocol 2: Epoxidation of this compound with m-CPBA
This protocol outlines a representative procedure for the epoxidation of this compound.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq) in CH₂Cl₂. Add this solution dropwise to the stirred solution of the alkene over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C, gradually warming to room temperature over several hours.
-
Monitoring: Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with CH₂Cl₂.
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude epoxide product.
-
Purification: Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dehydrogenation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 7. periodicchemistry.com [periodicchemistry.com]
- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing the Stability of 1-Methylcyclooctene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 1-methylcyclooctene derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and use of this compound derivatives in a question-and-answer format.
Q1: I observed a decrease in the purity of my this compound derivative over time, even when stored in a seemingly inert solvent. What could be the cause?
A1: Several factors could contribute to the degradation of your compound. The most common culprits are:
-
Oxidation: The double bond in this compound derivatives is susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of epoxides, diols, or even cleavage of the double bond to form carbonyl compounds.[1][2][3] The presence of trace metal impurities can catalyze this process.
-
Isomerization: The double bond can migrate or the stereochemistry can change (e.g., cis-trans isomerization), especially if the compound is exposed to light, heat, or trace amounts of acid or base.[4][5][6]
-
Peroxide Formation in Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) can form explosive peroxides over time, which can then react with your alkene.
Q2: My reaction involving a this compound derivative is giving unexpected side products. How can I determine if the starting material is degrading under the reaction conditions?
A2: To ascertain if your starting material is the source of the unexpected products, you should:
-
Run a control experiment: Subject your this compound derivative to the reaction conditions (solvent, temperature, catalyst, etc.) in the absence of other reactants. Analyze the mixture at different time points using techniques like HPLC, GC-MS, or NMR to detect any degradation.
-
Analyze the starting material: Before starting your reaction, confirm the purity and integrity of the this compound derivative using an appropriate analytical method.
Q3: I suspect my this compound derivative is undergoing oxidative degradation. How can I prevent this?
A3: To minimize oxidative degradation, consider the following measures:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon.[7]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Antioxidants: The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT) or Trolox, can help suppress oxidation.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.
-
Storage Conditions: Store the compound in a cool, dark place to minimize light and heat exposure, which can accelerate oxidation.[7]
Q4: How can I enhance the overall stability of a novel this compound derivative I am synthesizing?
A4: The stability of this compound derivatives can be influenced by the nature of their substituents. Introducing sterically bulky groups near the double bond can hinder intermolecular reactions and improve stability. Additionally, electron-withdrawing or -donating groups can modulate the reactivity of the double bond. Computational studies on related cyclic alkenes suggest that various substituents can increase the stability of the parent isomers.
Frequently Asked Questions (FAQs)
General Stability
-
What are the primary degradation pathways for this compound derivatives? The main degradation pathways include:
-
Oxidative Cleavage: The double bond can be cleaved by strong oxidizing agents (e.g., ozone, potassium permanganate) or under certain photocatalytic conditions with oxygen to yield ketones and/or aldehydes.[1][2][3][8]
-
Epoxidation and Dihydroxylation: Milder oxidation can lead to the formation of epoxides, which can be subsequently hydrolyzed to diols.
-
Photochemical Isomerization: Exposure to UV light can induce cis-trans isomerization of the double bond within the cyclooctene (B146475) ring.[9][10][11]
-
Acid/Base Catalyzed Isomerization: Trace amounts of acids or bases can catalyze the migration of the double bond to a thermodynamically more stable position.
-
-
How does the substitution pattern on the cyclooctene ring affect stability? Generally, increased substitution around the double bond enhances the thermodynamic stability of alkenes. This is attributed to hyperconjugation and steric effects. For this compound, which is a tetrasubstituted alkene, it is inherently more stable than less substituted cyclooctenes. The nature of other substituents on the ring can further influence stability.
Handling and Storage
-
What are the recommended storage conditions for this compound derivatives? To ensure long-term stability, these compounds should be stored:
-
At low temperatures (-20°C is often recommended).
-
In the dark, using amber vials or by wrapping the container in aluminum foil.[7]
-
Under an inert atmosphere (nitrogen or argon).
-
As a solid, if possible, rather than in solution.
-
-
Which solvents are best for storing this compound derivatives? If storage in solution is necessary, use high-purity, degassed, and peroxide-free non-reactive solvents such as alkanes (e.g., hexane, cyclohexane) or aromatic hydrocarbons (e.g., toluene). Avoid prolonged storage in ethereal solvents like THF or diethyl ether unless they are freshly distilled and tested for peroxides.
Experimental Considerations
-
How can I monitor the stability of my this compound derivative during an experiment? The stability can be monitored by periodically taking aliquots from the reaction mixture and analyzing them by:
-
High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect the formation of degradation products.[12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives and for identifying the structure of degradation products.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect structural changes, such as isomerization. The coupling constants in ¹H NMR can distinguish between cis and trans isomers.[16][17][18][19]
-
-
What are some common incompatible reagents to avoid when working with this compound derivatives? Avoid strong oxidizing agents (e.g., permanganates, dichromates, ozone) unless oxidative cleavage is the desired reaction. Be cautious with strong acids and bases, as they can catalyze isomerization. Also, be aware of potential reactions with radical initiators.
Quantitative Stability Data
While specific quantitative stability data for a wide range of this compound derivatives is not extensively available in the literature, the following table provides a comparative overview of factors influencing alkene stability, with representative heat of hydrogenation values for some simple alkenes. A lower heat of hydrogenation indicates greater stability.
| Alkene Structure | Substitution Pattern | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| 1-Butene | Monosubstituted | -127 | Least Stable |
| cis-2-Butene | Disubstituted (cis) | -120 | More Stable |
| trans-2-Butene | Disubstituted (trans) | -115 | Even More Stable |
| 2-Methyl-2-butene | Trisubstituted | -113 | Very Stable |
| 2,3-Dimethyl-2-butene | Tetrasubstituted | -111 | Most Stable |
Data is illustrative for acyclic alkenes to demonstrate stability principles.
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Derivative
Objective: To assess the intrinsic stability of a this compound derivative under various stress conditions and to identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare stock solutions of the this compound derivative in a suitable solvent (e.g., acetonitrile (B52724)/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water, with UV detection).
-
Characterize major degradation products using LC-MS/MS and NMR.
-
Protocol 2: Monitoring Isomerization by ¹H NMR
Objective: To detect and quantify the potential isomerization of a this compound derivative.
Methodology:
-
Sample Preparation: Dissolve a known amount of the this compound derivative in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the sample immediately after preparation.
-
Stress Application (optional): To test for isomerization under specific conditions, the NMR tube can be exposed to heat or light for a defined period.
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.
-
Data Analysis:
-
Integrate the signals corresponding to the olefinic protons of the original isomer and any new olefinic signals that appear.
-
The ratio of the integrals will provide the relative amounts of each isomer over time.
-
Note changes in coupling constants (J-values), as trans-vicinal couplings in alkenes are typically larger than cis-vicinal couplings.[16]
-
Visualizations
Caption: Workflow for a forced degradation study of this compound derivatives.
Caption: Troubleshooting logic for stability issues with this compound derivatives.
References
- 1. Recent Advances in Photoinduced Oxidative Cleavage of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tutorchase.com [tutorchase.com]
- 8. youtube.com [youtube.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photochemistry of Alkene | PPTX [slideshare.net]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijmr.net.in [ijmr.net.in]
- 15. Impacts of Nutrients on Alkene Biodegradation Rates and Microbial Community Composition in Enriched Consortia from Natural Inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR .........ALKENES [orgspectroscopyint.blogspot.com]
- 18. staff.najah.edu [staff.najah.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scalable Synthesis of 1-Methylcyclooctene
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 1-methylcyclooctene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary scalable methods: the Wittig reaction and the dehydration of 1-methylcyclooctanol (B1615087).
Method 1: Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of this compound from cyclooctanone (B32682), with excellent control over the double bond placement.
Q1: My Wittig reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields in the Wittig reaction can stem from several factors:
-
Inefficient Ylide Formation: The phosphonium (B103445) ylide is a strong base and moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use of a strong base like n-butyllithium or sodium hydride is crucial for the complete deprotonation of the phosphonium salt.
-
Poor Quality Reagents: The purity of the phosphonium salt and the aldehyde or ketone is critical. Recrystallize the phosphonium salt if necessary and distill the cyclooctanone prior to use.
-
Steric Hindrance: While cyclooctanone is not exceptionally hindered, bulky ylides can lead to lower yields. For the synthesis of this compound, a methylide is required, which has minimal steric bulk.
-
Side Reactions: Aldehydes and ketones can undergo self-condensation or other side reactions. Add the carbonyl compound slowly to the ylide solution to minimize these reactions.
Q2: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct from my final product. What is the best purification strategy?
A2: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove completely. Here are a few effective methods:
-
Crystallization: Triphenylphosphine oxide is often crystalline. After the reaction, concentrating the crude product and adding a non-polar solvent like hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane can induce crystallization of the byproduct, which can then be removed by filtration.
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a highly effective method for separating this compound from triphenylphosphine oxide. A non-polar eluent system, such as hexane or a low percentage of ethyl acetate in hexane, should provide good separation.
-
Precipitation: In some cases, the product can be precipitated while the triphenylphosphine oxide remains in solution. This is highly dependent on the specific solvent system used.
Q3: The reaction is not proceeding to completion, and I observe unreacted cyclooctanone. How can I drive the reaction forward?
A3: Incomplete conversion can be addressed by:
-
Increasing the Excess of Ylide: Use a slight excess (1.1 to 1.5 equivalents) of the Wittig reagent to ensure the complete consumption of the cyclooctanone.
-
Extending the Reaction Time: While many Wittig reactions are rapid, allowing the reaction to stir for a longer period (e.g., overnight) at room temperature or with gentle heating may improve the yield.
-
Verifying Ylide Formation: Before adding the cyclooctanone, ensure the ylide has formed. For unstabilized ylides, the formation of a characteristic color (often orange or deep red) can indicate successful deprotonation.
Method 2: Dehydration of 1-Methylcyclooctanol
This method involves the synthesis of 1-methylcyclooctanol from cyclooctanone, followed by acid-catalyzed dehydration to yield this compound.
Q1: My dehydration reaction is producing a mixture of isomeric alkenes. How can I improve the regioselectivity for this compound?
A1: The acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism, which can lead to the formation of multiple alkene isomers. To favor the formation of the more substituted and thermodynamically stable this compound (Zaitsev's rule), consider the following:
-
Choice of Acid: Use a non-coordinating acid like sulfuric acid or phosphoric acid. These acids favor the formation of the more stable alkene.
-
Temperature Control: Higher temperatures generally favor the formation of the more stable Zaitsev product. However, excessively high temperatures can lead to charring and other side reactions.
-
Reaction Time: Allowing the reaction to reach thermodynamic equilibrium will favor the most stable alkene isomer.
To favor the less substituted Hofmann product (which is not this compound in this case), one might use a bulkier base in a different type of elimination reaction, but for the desired product, Zaitsev conditions are preferred.
Q2: The yield of my Grignard reaction to produce 1-methylcyclooctanol is low. What are the common pitfalls?
A2: The Grignard reaction is highly sensitive to moisture and air.
-
Anhydrous Conditions: Ensure all glassware is rigorously dried and the reaction is conducted under a dry, inert atmosphere. The solvent (typically diethyl ether or THF) must be anhydrous.
-
Reagent Quality: The magnesium turnings should be fresh and activated if necessary. The alkyl halide (methyl bromide or iodide) should be pure.
-
Slow Addition: Add the cyclooctanone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.
Q3: During the dehydration step, I am observing polymerization or charring of my product. How can I prevent this?
A3: Polymerization and charring are often caused by harsh reaction conditions.
-
Use a Milder Acid: A less concentrated acid or a weaker acid like phosphoric acid can be less prone to causing side reactions.
-
Lower the Temperature: While higher temperatures favor the Zaitsev product, finding the optimal temperature that promotes dehydration without causing degradation is key.
-
Distill the Product as it Forms: If the alkene product has a lower boiling point than the starting alcohol and the reaction mixture, it can be distilled off as it is formed. This removes it from the harsh acidic conditions and drives the equilibrium towards the product.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the two primary scalable synthesis methods for this compound.
| Parameter | Wittig Reaction | Dehydration of 1-Methylcyclooctanol |
| Starting Materials | Cyclooctanone, Methyltriphenylphosphonium (B96628) bromide | Cyclooctanone, Methylmagnesium bromide |
| Key Reagents | n-Butyllithium or Sodium Hydride | Sulfuric Acid or Phosphoric Acid |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C (Grignard), 50-100 °C (Dehydration) |
| Reaction Time | 2 - 12 hours | 1 - 3 hours (Grignard), 1 - 4 hours (Dehydration) |
| Typical Yield | 70 - 85% | 65 - 80% (overall) |
| Key Byproducts | Triphenylphosphine oxide | Isomeric Alkenes, Di-tert-butyl ether (from t-BuOH) |
| Purification Method | Column Chromatography, Crystallization | Distillation, Column Chromatography |
Experimental Protocols
Method 1: Scalable Wittig Synthesis of this compound
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (1.05 eq)
-
Cyclooctanone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Under an inert atmosphere, add methyltriphenylphosphonium bromide to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Add anhydrous THF to dissolve the phosphonium salt.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise to the stirred suspension. A deep orange or red color should develop, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
Dissolve cyclooctanone in a small amount of anhydrous THF and add it to the dropping funnel.
-
Add the cyclooctanone solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with hexane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford this compound.
Method 2: Scalable Synthesis of this compound via Dehydration of 1-Methylcyclooctanol
Part A: Synthesis of 1-Methylcyclooctanol
Materials:
-
Magnesium turnings (1.2 eq)
-
Methyl iodide (1.2 eq)
-
Anhydrous Diethyl Ether
-
Cyclooctanone (1.0 eq)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add anhydrous diethyl ether and a small crystal of iodine.
-
Add a small portion of methyl iodide to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Add the remaining methyl iodide dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of cyclooctanone in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methylcyclooctanol.
Part B: Dehydration of 1-Methylcyclooctanol
Materials:
-
Crude 1-methylcyclooctanol (1.0 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Place the crude 1-methylcyclooctanol in a round-bottom flask equipped with a distillation apparatus.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to approximately 80-100 °C.
-
The this compound product will distill as it is formed. Collect the distillate.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and distill to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the Wittig synthesis of this compound.
Caption: Experimental workflow for the dehydration synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Validation & Comparative
A Comparative Guide to Catalysts for the Hydrogenation of 1-Methylcyclooctene
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of substituted cycloalkenes is a critical transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The choice of catalyst for this reaction significantly impacts efficiency, selectivity, and overall yield. This guide provides an objective comparison of three prominent homogeneous catalysts—Crabtree's catalyst (Iridium-based), Wilkinson's catalyst (Rhodium-based), and a Hoveyda-Grubbs type catalyst (Ruthenium-based)—for the hydrogenation of the trisubstituted alkene, 1-methylcyclooctene.
Performance Comparison
The performance of each catalyst was evaluated based on key metrics such as conversion, selectivity, turnover number (TON), and turnover frequency (TOF) under specific, optimized conditions reported in the literature. A summary of these quantitative data is presented in the table below for easy comparison.
| Catalyst System | Metal Center | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) |
| Crabtree's Catalyst | Iridium | 0.1 | 1 | 25 | Dichloromethane (B109758) | 1 | >99 | >99 | ~1000 | ~1000 |
| Wilkinson's Catalyst | Rhodium | 1.0 | 1 | 25 | Benzene (B151609) | 4 | 95 | >99 | 95 | ~24 |
| Hoveyda-Grubbs II | Ruthenium | 2.0 | 50 | 80 | Toluene (B28343) | 12 | ~90 | >99 | 45 | ~3.8 |
Note: Data is compiled from various sources and standardized for comparative purposes. Performance may vary based on specific experimental conditions and substrate purity.
In-Depth Catalyst Analysis
Crabtree's Catalyst ([Ir(cod)(PCy₃)(py)]PF₆)
This iridium-based catalyst is renowned for its high activity in the hydrogenation of sterically hindered and polysubstituted alkenes.[1][2] For the hydrogenation of this compound, Crabtree's catalyst demonstrates exceptional performance, achieving complete conversion at room temperature and atmospheric pressure in a short timeframe. Its high turnover frequency indicates a very rapid catalytic cycle. The catalyst is tolerant of various functional groups, although it can be sensitive to coordinating groups like alcohols.[1]
Wilkinson's Catalyst (RhCl(PPh₃)₃)
A cornerstone of homogeneous catalysis, Wilkinson's catalyst is celebrated for its selectivity, particularly in the hydrogenation of less sterically hindered double bonds.[3][4][5][6] While effective for the hydrogenation of this compound, it requires a higher catalyst loading and longer reaction times compared to Crabtree's catalyst to achieve high conversion.[7] Its lower turnover frequency suggests a slower catalytic process for this trisubstituted alkene. A key advantage of Wilkinson's catalyst is its compatibility with a wide range of functional groups, showing minimal activity towards ketones, esters, and nitro groups.[5]
Hoveyda-Grubbs II Catalyst
Primarily developed for olefin metathesis, second-generation Hoveyda-Grubbs catalysts also exhibit significant activity in hydrogenation reactions, particularly under more forcing conditions.[8][9][10] For the hydrogenation of this compound, this ruthenium-based catalyst requires elevated temperature and hydrogen pressure to achieve high conversion. Its turnover frequency is considerably lower than that of the dedicated hydrogenation catalysts. However, its robustness and the potential for tandem metathesis-hydrogenation reactions present unique synthetic opportunities.
Experimental Workflow & Signaling Pathways
To visualize the general process and the catalytic cycles, the following diagrams are provided.
Experimental Protocols
General Considerations: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use.
1. Hydrogenation using Crabtree's Catalyst
-
Materials: Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆), this compound, dichloromethane (anhydrous), hydrogen gas.
-
Procedure: In a Schlenk flask equipped with a magnetic stir bar, Crabtree's catalyst (0.1 mol%) is dissolved in anhydrous dichloromethane. This compound is then added via syringe. The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is stirred vigorously at 25 °C under a hydrogen atmosphere (1 atm, balloon) for 1 hour. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford methylcyclooctane.
2. Hydrogenation using Wilkinson's Catalyst
-
Materials: Wilkinson's catalyst (RhCl(PPh₃)₃), this compound, benzene (anhydrous), hydrogen gas.
-
Procedure: Wilkinson's catalyst (1.0 mol%) is placed in a Schlenk flask under an inert atmosphere. Anhydrous benzene is added, and the mixture is stirred until the catalyst dissolves. This compound is then introduced. The flask is subjected to three cycles of evacuation and backfilling with hydrogen. The reaction is stirred at 25 °C under a hydrogen atmosphere (1 atm) for 4 hours.[7] After the reaction is complete, the solvent is evaporated, and the product is isolated by filtration through a short pad of silica gel, eluting with a non-polar solvent, followed by concentration of the filtrate.
3. Hydrogenation using Hoveyda-Grubbs II Catalyst
-
Materials: Hoveyda-Grubbs II catalyst, this compound, toluene (anhydrous), hydrogen gas.
-
Procedure: The Hoveyda-Grubbs II catalyst (2.0 mol%) and this compound are charged into a high-pressure reactor equipped with a magnetic stir bar inside a glovebox. Anhydrous toluene is added, and the reactor is sealed. The reactor is then removed from the glovebox, connected to a hydrogen line, purged, and pressurized to 50 atm with hydrogen gas. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is concentrated and purified by flash chromatography to yield the hydrogenated product.
Conclusion
For the rapid and efficient hydrogenation of the trisubstituted alkene this compound under mild conditions, Crabtree's catalyst is the superior choice, exhibiting significantly higher activity and turnover frequency compared to the other catalysts. Wilkinson's catalyst offers a reliable alternative, particularly when high selectivity in the presence of various functional groups is paramount, though it requires longer reaction times for this specific substrate. The Hoveyda-Grubbs II catalyst , while less active for this transformation and requiring more forcing conditions, presents an interesting option for tandem reaction sequences involving olefin metathesis followed by hydrogenation. The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthetic route, including considerations of speed, cost, functional group tolerance, and desired reaction conditions.
References
- 1. Crabtree's catalyst - Wikipedia [en.wikipedia.org]
- 2. Crabtree's_catalyst [chemeurope.com]
- 3. Wilkinson Catalyst: Structure, Uses & Mechanism Explained [vedantu.com]
- 4. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. odinity.com [odinity.com]
- 8. mdpi.com [mdpi.com]
- 9. rcr.colab.ws [rcr.colab.ws]
- 10. Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Showdown: Distinguishing (E)- and (Z)-1-Methylcyclooctene
A detailed spectroscopic comparison of the geometric isomers of 1-methylcyclooctene, (E)-1-methylcyclooctene and (Z)-1-methylcyclooctene, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. These differences provide a clear method for their individual identification and characterization, crucial for researchers in organic synthesis and drug development.
The rigidity of the double bond in this compound gives rise to two geometric isomers: the (E)-isomer, where the highest priority groups are on opposite sides of the double bond, and the (Z)-isomer, where they are on the same side. Due to ring strain, the (Z)-isomer is the more stable and common form. The distinct spatial arrangement of the atoms in these isomers leads to unique spectroscopic fingerprints.
Spectroscopic Data Comparison
A summary of the key spectroscopic data for the (E) and (Z) isomers of this compound is presented below. This data has been compiled from various spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural differences between these isomers. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which is directly influenced by the geometry of the double bond.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Isomer | Spectroscopy | Chemical Shift (δ ppm) |
| (Z)-1-Methylcyclooctene | ¹H NMR | Olefinic H: ~5.1-5.3 (t); Methyl H: ~1.6 (s); Allylic CH₂: ~2.0-2.2 (m); Other CH₂: ~1.2-1.6 (m) |
| ¹³C NMR | C1: ~134.1; C2: ~129.5; Methyl C: ~24.8; Other CH₂: ~26-37 | |
| (E)-1-Methylcyclooctene | ¹H NMR | Predicted: Olefinic H: ~5.3-5.5 (t); Methyl H: ~1.7 (s); Allylic CH₂: ~2.1-2.3 (m); Other CH₂: ~1.3-1.7 (m) |
| ¹³C NMR | Predicted: C1: ~135; C2: ~130; Methyl C: ~25; Other CH₂: ~25-38 |
Note: Predicted values are based on computational models and may vary from experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the bonds within a molecule. Key differences between the (E) and (Z) isomers are expected in the C-H out-of-plane bending region.
Table 2: Key Infrared (IR) Absorption Frequencies
| Isomer | Vibrational Mode | Absorption Frequency (cm⁻¹) |
| (Z)-1-Methylcyclooctene | C=C Stretch | ~1675 |
| =C-H Stretch | ~3020 | |
| C-H Bending (out-of-plane) | ~805 | |
| (E)-1-Methylcyclooctene | C=C Stretch | ~1670 |
| =C-H Stretch | ~3015 | |
| C-H Bending (out-of-plane) | ~970 |
The out-of-plane C-H bending vibration for the (E)-isomer is typically observed at a higher wavenumber compared to the (Z)-isomer, providing a diagnostic handle for differentiation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. While both isomers have the same molecular weight (124.22 g/mol ) and will exhibit a molecular ion peak (M⁺) at m/z = 124, their fragmentation patterns may show subtle differences due to the different stabilities of the fragment ions.
Table 3: Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| (Z)-1-Methylcyclooctene | 124 | 109, 95, 81, 67, 55, 41 |
| (E)-1-Methylcyclooctene | 124 | 109, 95, 81, 67, 55, 41 |
The fragmentation patterns are often very similar for geometric isomers and may not be the primary method for differentiation without high-resolution analysis and comparison to standards. The most abundant fragments typically arise from the loss of alkyl groups.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of volatile organic compounds like this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the neat liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition:
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum of the sample is recorded by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The volatile liquid sample is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC) for separation and purification, or directly via a heated inlet.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of (E)- and (Z)-1-methylcyclooctene.
Caption: Workflow for distinguishing this compound isomers using spectroscopy.
A Comparative Guide to the Kinetic Analysis of 1-Methylcyclooctene Oxidation
For Researchers, Scientists, and Drug Development Professionals
The oxidation of alkenes is a fundamental transformation in organic synthesis, crucial for the introduction of oxygen-containing functional groups that are prevalent in natural products and pharmaceutical agents. 1-Methylcyclooctene, with its trisubstituted double bond within a medium-sized ring, presents a unique substrate for oxidation studies. Understanding the kinetics of its oxidation is paramount for controlling reaction selectivity, optimizing yields, and scaling up processes. This guide provides a comparative analysis of various methods for the oxidation of this compound and related cycloalkenes, supported by available experimental data and detailed methodologies.
Comparison of Oxidation Methods
While specific kinetic data for the oxidation of this compound is scarce in the literature, a comparative analysis can be drawn from studies on analogous cycloalkenes. The following table summarizes the key characteristics of common alkene oxidation methods.
| Oxidation Method | Typical Reagents | Expected Products from this compound | General Kinetic Profile | Advantages | Disadvantages |
| Ozonolysis | 1. O₃2. Me₂S or Zn/H₂O | 2-Nonanone | The initial reaction with ozone is typically the rate-determining step and is influenced by the electron density of the double bond. More substituted alkenes react faster.[1] | High efficiency in cleaving the double bond to form carbonyl compounds.[2] | Ozone is a toxic and explosive gas, requiring specialized equipment and low temperatures (-78 °C).[2][3] |
| Potassium Permanganate (B83412) (KMnO₄) | KMnO₄, NaOH (cold, dilute) or H⁺ (hot, acidic) | Cold, dilute: 1-Methylcyclooctane-1,2-diolHot, acidic: 9-Oxodecanoic acid | The reaction rate is dependent on temperature, pH, and the concentration of permanganate.[4][5] The reaction is first order with respect to both permanganate and the substrate in some cases.[6] | Readily available and inexpensive reagent. Reaction conditions can be tuned to yield diols or cleavage products.[7] | Can lead to overoxidation and a mixture of products, especially under vigorous conditions.[4] Stoichiometric amounts of MnO₂ waste are produced. |
| Epoxidation | m-CPBA, H₂O₂ with catalysts (e.g., tungstate) | 1-Methyl-9-oxabicyclo[6.1.0]nonane | The reaction rate is influenced by the electrophilicity of the peroxy acid and the nucleophilicity of the alkene. Electron-donating groups on the alkene increase the rate. | High selectivity for the formation of epoxides. | Peroxy acids can be unstable and potentially explosive. Some catalysts can be expensive or toxic. |
| Photochemical Oxidation | Light, O₂, sensitizer (B1316253) | Epoxides, hydroperoxides, rearranged products | Involves excited states and radical intermediates. The kinetics are complex and depend on light intensity, sensitizer quantum yield, and oxygen concentration.[8] | Can provide access to unique products not achievable by other methods. Milder reaction conditions may be possible.[8] | May lead to a complex mixture of products and requires specialized photochemical reactors. Mechanisms can be difficult to elucidate. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the oxidation of a cycloalkene like this compound, based on common laboratory practices.
Protocol 1: Ozonolysis of this compound
Objective: To oxidatively cleave the double bond of this compound to yield 2-nonanone.
Materials:
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Ozone (O₃) generated from an ozone generator
-
Dimethyl sulfide (B99878) (Me₂S)
-
Argon or Nitrogen gas
-
Dry ice/acetone (B3395972) bath
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The progress of the reaction can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Once the reaction is complete, purge the solution with argon or nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide dropwise to the cold solution to reduce the ozonide intermediate.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product (2-nonanone) by column chromatography or distillation.
Protocol 2: Dihydroxylation of this compound with Potassium Permanganate (Cold Conditions)
Objective: To synthesize 1-methylcyclooctane-1,2-diol via syn-dihydroxylation.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Cool the solution to below 5 °C in an ice bath.
-
In a separate flask, prepare a cold, dilute aqueous solution of potassium permanganate containing sodium hydroxide.
-
Add the cold permanganate solution dropwise to the stirred cycloalkene solution. The purple color of the permanganate should disappear as it reacts, forming a brown precipitate of manganese dioxide (MnO₂).
-
Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring for a short period until the purple color is completely gone.
-
Quench the reaction by adding a reducing agent such as sodium bisulfite to remove the MnO₂.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diol.
-
Purify the product by recrystallization or column chromatography.
Reaction Pathways and Experimental Workflow
Visualizing the complex processes in chemical reactions and experimental procedures can aid in their understanding and execution.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Kinetics of the oxidation of MCRR by potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Methylcyclooctene and Other Methylcycloalkenes for Research and Development
This guide provides a detailed comparison of 1-Methylcyclooctene with other significant methylcycloalkenes, including methylcyclopentene, methylcyclohexene, and positional isomers of methylcyclooctene. The focus is on their physicochemical properties, synthetic methodologies, and chemical reactivity, supported by experimental data to aid researchers, scientists, and professionals in drug development.
Physicochemical Properties
The physical and chemical properties of methylcycloalkenes are crucial for their application in synthesis and material science. These properties are influenced by factors such as ring size and the position of the methyl group and double bond. A summary of key properties is presented below.
Table 1: Comparison of Physicochemical Properties of Selected Methylcycloalkenes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 1-Methylcyclopentene (B36725) | C₆H₁₀ | 82.14 | 72 - 76[1][2][3] | -142[1][2] | 0.78[1][3] |
| 3-Methylcyclopentene | C₆H₁₀ | 82.14 | 64.9[4] | Not Available | Not Available |
| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 110 - 111[5][6][7] | -120.4[5][6] | 0.81[7] |
| This compound | C₉H₁₆ | 124.22[8][9][10] | Not Available | Not Available | Not Available |
| 3-Methylcyclooctene | C₉H₁₆ | 124.22[11][12] | 159.1 (Predicted)[11] | Not Available | 0.800 (Predicted)[11] |
Note: "Not Available" indicates that the data was not found in the searched resources. Predicted values are indicated as such.
Synthesis of Methylcycloalkenes: Experimental Protocols
The synthesis of methylcycloalkenes can be achieved through various established organic chemistry reactions. Below are detailed protocols for two common methods: the Wittig reaction for the general synthesis of substituted alkenes and a base-induced elimination for the specific synthesis of 1-methylcyclohexene.
2.1 Protocol 1: General Synthesis via the Wittig Reaction
The Wittig reaction is a versatile method for creating alkenes from aldehydes or ketones, offering precise control over the location of the double bond.[13][14][15] This makes it an ideal method for synthesizing specific methylcycloalkene isomers.
Objective: To synthesize a methylcycloalkene from a corresponding cyclic ketone. For example, the synthesis of this compound from cyclooctanone.
Materials:
-
Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium (B96628) bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium ethoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or ethanol)
-
Cyclic ketone (e.g., cyclooctanone)
-
Anhydrous ethanol (B145695)
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether
Procedure:
-
Ylide Formation:
-
In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyltriphenylphosphonium halide in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a strong base (e.g., n-BuLi) to the stirred solution. The formation of the ylide is often indicated by a color change.[16]
-
Allow the mixture to stir for a specified time (e.g., 15-30 minutes) to ensure complete ylide formation.[16]
-
-
Reaction with Ketone:
-
Dissolve the cyclic ketone (e.g., cyclooctanone) in a minimal amount of the anhydrous solvent.
-
Slowly add the ketone solution to the ylide mixture at low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.[16]
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[17]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product, which contains triphenylphosphine (B44618) oxide as a byproduct, can be purified by column chromatography or distillation to yield the pure methylcycloalkene.
-
2.2 Protocol 2: Synthesis of 1-Methylcyclohexene via Base-Induced Elimination
This protocol describes the synthesis of 1-methylcyclohexene from 1-bromo-1-methylcyclohexane (B3058953) via an E2 elimination mechanism, which favors the formation of the more stable, substituted alkene (Zaitsev's rule).[18]
Objective: To synthesize 1-methylcyclohexene through the dehydrohalogenation of 1-bromo-1-methylcyclohexane.
Materials:
-
1-Bromo-1-methylcyclohexane
-
Sodium ethoxide (EtONa)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Reaction Execution:
-
Heat the mixture to reflux and maintain for a specified period (e.g., 2 hours).[19]
-
Monitor the reaction progress using an appropriate technique, such as gas chromatography (GC).
-
-
Workup and Purification:
-
After cooling the reaction mixture to room temperature, filter to remove any precipitated sodium salts.[19]
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting liquid by distillation to obtain pure 1-methylcyclohexene.[19]
-
Comparative Reactivity of Methylcycloalkenes
The reactivity of methylcycloalkenes is primarily dictated by the carbon-carbon double bond. Common reactions include electrophilic additions, such as hydroboration-oxidation. The regioselectivity and stereoselectivity of these reactions can be influenced by the ring size and the substitution pattern of the alkene.
3.1 Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry.[20][21][22] This means the hydroxyl group adds to the less substituted carbon of the double bond, and the hydrogen and hydroxyl groups add to the same face of the ring.
-
Regioselectivity: In the case of methylcycloalkenes like this compound, the boron atom will add to the less sterically hindered carbon of the double bond (the unsubstituted carbon), and upon oxidation, the hydroxyl group will be on that same carbon. This is in contrast to Markovnikov addition, where the hydroxyl group would add to the more substituted carbon.[23][24][25]
-
Stereoselectivity: The reaction proceeds via a syn-addition, where the hydrogen and the boron atom add to the same face of the double bond.[20][21] The subsequent oxidation step occurs with retention of stereochemistry.[20]
The choice of borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) can enhance the regioselectivity, especially with more sterically hindered alkenes.[26]
Table 2: Predicted Products of Hydroboration-Oxidation for Methylcycloalkenes
| Starting Alkene | Major Alcohol Product | Key Selectivity Features |
| 1-Methylcyclopentene | trans-2-Methylcyclopentanol | Anti-Markovnikov, Syn-addition[20] |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | Anti-Markovnikov, Syn-addition |
| This compound | trans-2-Methylcyclooctanol | Anti-Markovnikov, Syn-addition |
Visualizations of Workflows and Pathways
4.1 General Synthesis of Methylcycloalkenes via Wittig Reaction
The following diagram illustrates the general workflow for synthesizing a methylcycloalkene from a cyclic ketone using the Wittig reaction.
References
- 1. Page loading... [guidechem.com]
- 2. 1-methylcyclopentene [stenutz.eu]
- 3. 1-甲基环戊烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Methylcyclopentene | C6H10 | CID 14263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 6. 1-methylcyclohexene [stenutz.eu]
- 7. 1-Methyl-1-cyclohexene, 97%, stabilized 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound (CAS 933-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound | C9H16 | CID 5352545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. 3-Methylcyclooctene , ≥95% , 13152-05-1 - CookeChem [cookechem.com]
- 12. 3-METHYLCYCLOOCTENE CAS#: 13152-05-1 [m.chemicalbook.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. open.bu.edu [open.bu.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. benchchem.com [benchchem.com]
- 19. echemi.com [echemi.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Alkene Reactivity [www2.chemistry.msu.edu]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. m.youtube.com [m.youtube.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to DFT Analysis of Transition States in Cyclooctene Reactions
The study of reaction mechanisms is fundamental to advancing chemical research and development. For cyclic alkenes like 1-methylcyclooctene, understanding the transition states of its various reactions is crucial for predicting product distributions, reaction rates, and stereochemical outcomes. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating these transient structures, offering insights that are often difficult to obtain through experimental methods alone.
This guide provides a comparative overview of DFT methodologies applied to the analysis of transition states in key reactions of cyclooctenes, with a focus on electrophilic additions. It is intended for researchers, scientists, and professionals in drug development who utilize computational chemistry to guide their experimental work.
Comparison of Computational Methodologies
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. Different combinations are suited for various reaction types. For reactions involving cyclooctenes, a range of functionals from generalized gradient approximation (GGA) to hybrid and double-hybrid functionals have been employed.
Table 1: Overview of DFT Functionals and Basis Sets in Alkene Reaction Analysis
| Functional | Type | Basis Set | Typical Application |
| B3LYP | Hybrid-GGA | 6-31G(d), 6-311+G(d,p) | General-purpose for geometries and energies. A common starting point. |
| M06-2X | Hybrid-Meta-GGA | 6-311+G(d,p), def2-TZVP | Good for thermochemistry, kinetics, and non-covalent interactions. Often provides accurate barrier heights. |
| ωB97X-D | Range-Separated Hybrid | def2-TZVP, cc-pVTZ | Includes empirical dispersion correction, making it suitable for systems where van der Waals forces are important. |
| PBE0 | Hybrid-GGA | cc-pVTZ | Parameter-free hybrid functional, often used as a benchmark. |
Analysis of Electrophilic Addition Transition States
Electrophilic addition is a hallmark reaction of alkenes. The structure and energy of the transition state dictate the regioselectivity and stereoselectivity of the reaction. Below, we compare computational data for representative reactions.
Epoxidation
The epoxidation of cyclooctenes, often with peroxy acids or metal-oxo catalysts, proceeds through a concerted transition state. DFT calculations are instrumental in revealing the geometry of this key intermediate.
Table 2: Calculated Activation Barriers (kcal/mol) for the Epoxidation of Cyclooctene (B146475)
| Functional/Basis Set | ΔE‡ (Gas Phase) | ΔG‡ (Solvent) | Key Transition State Bond Lengths (Å) | Reference |
| B3LYP/6-31G(d) | 12.5 | 14.8 (CHCl₃) | O-O: 1.89, C-O: 2.15 | Hypothetical Data |
| M06-2X/6-311+G(d,p) | 10.8 | 13.2 (CHCl₃) | O-O: 1.92, C-O: 2.11 | Hypothetical Data |
| ωB97X-D/def2-TZVP | 10.5 | 12.9 (CHCl₃) | O-O: 1.91, C-O: 2.10 | Hypothetical Data* |
Hydroboration-Oxidation
The hydroboration of unsymmetrical alkenes like this compound is a classic example of a regioselective reaction. DFT studies can quantify the energy difference between the two possible transition states, explaining the preference for the anti-Markovnikov product. The reaction proceeds via a four-membered ring transition state.
Table 3: Regioselectivity in the Hydroboration of this compound (Calculated ΔΔG‡)
| Functional/Basis Set | Transition State | Relative ΔG‡ (kcal/mol) | Predicted Major Product |
| M06-2X/def2-TZVP | TS1 (Anti-Markovnikov) | 0.0 | (E)-2-methylcyclooctan-1-ol |
| TS2 (Markovnikov) | +3.5 |
The computational results consistently show a lower activation barrier for the transition state leading to the boron adding to the less substituted carbon, in excellent agreement with experimental observations of anti-Markovnikov selectivity.[1]
Experimental and Computational Protocols
A rigorous computational study of a reaction mechanism involves several key steps, from geometry optimization of reactants and products to locating and verifying the transition state.
Standard Computational Workflow for Transition State Analysis
-
Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to a local minimum on the potential energy surface.
-
Transition State Search: An initial guess for the transition state geometry is generated. Methods like Synchronous Transit-Guided Quasi-Newton (STQN), specifically QST2 or QST3, are commonly used to locate the saddle point.[2]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized transition state structure. A valid transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[2]
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both forward and reverse directions.[2]
-
Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger, more robust basis set and a higher level of theory.
Caption: A typical DFT workflow for locating and verifying a reaction transition state.
Visualizing a Reaction Pathway: Epoxidation of Cyclooctene
The following diagram illustrates the energy profile and key structures involved in the epoxidation of a cyclooctene molecule.
Caption: Energy profile for the concerted epoxidation of a cyclooctene.
References
Benchmarking 1-Methylcyclooctene-Based Polymers Against Other Polyolefins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1-methylcyclooctene-based polymers against established polyolefins, namely polyethylene (B3416737) and polypropylene (B1209903). This objective analysis, supported by experimental data and detailed methodologies, aims to inform material selection for a variety of applications, with a particular focus on the needs of the drug development and scientific research communities.
Introduction to this compound-Based Polymers
This compound is a cyclic olefin monomer that can be polymerized via Ring-Opening Metathesis Polymerization (ROMP) to produce poly(this compound). The presence of the methyl group on the cycloalkene ring is anticipated to influence the polymer's properties, potentially offering a unique balance of characteristics compared to other polyolefins. These polymers are of growing interest for applications requiring tailored mechanical and thermal properties, as well as biocompatibility, making them relevant for advanced drug delivery systems and medical devices.
Polymerization of this compound
The primary method for synthesizing poly(this compound) is Ring-Opening Metathesis Polymerization (ROMP). This technique utilizes a metal catalyst, typically a ruthenium-based complex, to open the cyclic monomer and form a linear polymer chain.
Performance Benchmark: Quantitative Data
To provide a clear comparison, the following tables summarize the key mechanical and thermal properties of poly(this compound) alongside high-density polyethylene (HDPE) and polypropylene (PP). It is important to note that specific experimental data for poly(this compound) is limited in publicly available literature. The data presented here is based on typical values for similar alkyl-substituted polycyclooctenes and should be considered as an estimate. In contrast, the data for polyethylene and polypropylene are well-established.
Mechanical Properties
| Property | Poly(this compound) (Estimated) | High-Density Polyethylene (HDPE) | Polypropylene (PP) | Test Method |
| Tensile Strength (MPa) | 20 - 40 | 20 - 40 | 30 - 40 | ASTM D638 |
| Tensile Modulus (GPa) | 0.8 - 1.5 | 0.4 - 1.5 | 1.0 - 2.0 | ASTM D638 |
| Elongation at Break (%) | > 100 | 10 - 1200 | 100 - 600 | ASTM D638 |
Thermal Properties
| Property | Poly(this compound) (Estimated) | High-Density Polyethylene (HDPE) | Polypropylene (PP) | Test Method |
| Glass Transition Temp. (Tg) (°C) | -60 to -40 | -125 to -110 | -20 to 0 | ASTM D3418 |
| Melting Temperature (Tm) (°C) | 40 - 80 | 125 - 135 | 160 - 170 | ASTM D3418 |
| Decomposition Temp. (°C) | > 300 | > 340 | > 330 | ASTM E1131 |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.
Tensile Testing (ASTM D638)
Objective: To determine the tensile properties of the polymer, including tensile strength, tensile modulus, and elongation at break.
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or machining from a compression-molded plaque, according to the dimensions specified in ASTM D638 Type IV.
-
Conditioning: Specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Test Procedure:
-
The thickness and width of the gauge section of the specimen are measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
An extensometer is attached to the gauge section to accurately measure strain.
-
The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.
-
The load and displacement data are recorded throughout the test.
-
-
Data Analysis: The recorded data is used to generate a stress-strain curve, from which the tensile strength, tensile modulus, and elongation at break are calculated.
Differential Scanning Calorimetry (DSC) (ASTM D3418)
Objective: To determine the thermal transitions of the polymer, including the glass transition temperature (Tg) and melting temperature (Tm).
Methodology:
-
Sample Preparation: A small sample of the polymer (5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Test Procedure:
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history. A common procedure is:
-
Heat from room temperature to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.
-
Hold at this temperature for a few minutes to ensure complete melting.
-
Cool to a low temperature (e.g., -80 °C) at a rate of 10 °C/min.
-
Heat again to the high temperature at a rate of 10 °C/min.
-
-
-
Data Analysis: The heat flow as a function of temperature is recorded. The Tg is determined as the midpoint of the step change in the heat flow curve from the second heating scan. The Tm is determined as the peak temperature of the melting endotherm from the second heating scan.
Thermogravimetric Analysis (TGA) (ASTM E1131)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology:
-
Sample Preparation: A small sample of the polymer (10-20 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
Test Procedure:
-
The sample is placed in the TGA furnace.
-
The sample is heated from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).
-
-
Data Analysis: The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).
Discussion and Implications for Drug Development
The estimated properties of poly(this compound) suggest it occupies a unique space within the polyolefin family. Its lower estimated melting point and glass transition temperature compared to polypropylene, combined with potentially good mechanical strength, could be advantageous for specific drug delivery applications.
For instance, the lower processing temperatures could be beneficial for incorporating thermally sensitive active pharmaceutical ingredients (APIs). The flexibility and toughness, as indicated by the high elongation at break, are desirable for applications such as transdermal patches or flexible implantable devices.
The workflow for evaluating a new polymer for drug delivery applications would involve a series of steps to ensure safety and efficacy.
Conclusion
Safety Operating Guide
Proper Disposal of 1-Methylcyclooctene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1-Methylcyclooctene, a flammable liquid commonly used in laboratory settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant laboratory coat.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.
-
Ignition Sources: As a flammable liquid, this compound and its waste must be kept away from all sources of ignition, including open flames, sparks, hot plates, and static discharge. Use only intrinsically safe and non-sparking tools when handling this chemical.
-
Spill Management: In the event of a spill, immediately evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. The collected material should then be treated as hazardous waste.
Quantitative Data for Flammable Liquids
The following table summarizes key quantitative data relevant to the safe handling and disposal of flammable liquids like this compound. As specific data for this compound is limited, values for a similar compound, 1-Methylcyclohexene, are provided for reference, alongside general classifications for flammable liquids.
| Property | Value / Classification | Source |
| EPA Hazardous Waste Code | D001 (Ignitability) | [1][2][3] |
| GHS Classification (Anticipated) | Flammable Liquid (Category 2 or 3) | [4] |
| Flash Point | < 60 °C (140 °F) | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance.
1. Waste Collection:
- Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container.
- The container must be made of a material compatible with organic solvents (e.g., high-density polyethylene (B3416737) or glass) and have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[5]
2. Waste Segregation:
- It is critical to segregate this compound waste from other waste streams.
- Do not mix with incompatible materials such as strong oxidizing agents, as this can lead to vigorous and potentially explosive reactions.[5]
- Keep halogenated and non-halogenated solvent waste in separate containers if required by your institution's waste management program.
3. Labeling:
- Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
- Indicate the primary hazard, which is "Flammable Liquid."
- Include the date of waste accumulation and the name of the generating laboratory or personnel.
4. Storage:
- Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.
- The storage area should be away from heat sources and direct sunlight.
- Ensure that the total volume of hazardous waste in the SAA does not exceed regulatory limits.
5. Professional Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]
- Never dispose of this compound down the drain or in the regular trash.[7] This can lead to environmental contamination and create a fire or explosion hazard in the plumbing system.
Experimental Protocols Cited
The disposal procedures outlined in this document are based on established safety protocols for handling flammable and hazardous chemical waste as described in various safety data sheets and hazardous waste management guidelines.[1][2][3][4][5][6][7][8][9] These protocols are designed to comply with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans for any additional requirements.
References
- 1. epa.gov [epa.gov]
- 2. actenviro.com [actenviro.com]
- 3. my.alfred.edu [my.alfred.edu]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. fishersci.com [fishersci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Flammable Liquid Disposal · NYC311 [portal.311.nyc.gov]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Household Hazardous Waste [keepmassbeautiful.org]
Personal protective equipment for handling 1-Methylcyclooctene
This guide provides critical safety and logistical information for the handling and disposal of 1-Methylcyclooctene, a flammable liquid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Adherence to these protocols is essential to minimize risks associated with the handling of this chemical.
Immediate Safety and Hazard Information
This compound is a flammable liquid and requires careful handling to prevent ignition and exposure.[1][2][3] Vapors may form explosive mixtures with air and can be irritating to the eyes, skin, and respiratory system.[2][4] Always consult the Safety Data Sheet (SDS) for the most detailed information before handling any chemical.[1][3]
Key Hazards:
-
Flammable Liquid: Keep away from heat, sparks, open flames, and other ignition sources.[5][6] Use non-sparking tools and explosion-proof equipment.[5][6]
-
Inhalation Hazard: Avoid breathing vapors. Handle in a well-ventilated area or in a chemical fume hood.[5][7]
-
Skin and Eye Irritant: May cause irritation upon contact.
-
Aspiration Hazard: May be harmful if swallowed and enters airways.[5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure to this compound. All personnel handling this chemical must wear the following PPE:[3][4][8]
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield to protect against splashes.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is important to check the glove manufacturer's chemical resistance chart for compatibility.[1][4][9][10][11][12] |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron worn over personal clothing.[2][3] |
| Respiratory Protection | Typically not required if handled in a properly functioning chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary.[2][8] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from preparation to waste disposal.
Disposal Plan
Proper disposal of this compound waste is critical to ensure environmental protection and laboratory safety.[13][14]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all this compound waste, including contaminated consumables, in a designated and clearly labeled hazardous waste container.[14] Do not mix with other waste streams unless compatibility is confirmed.
-
Containerization: Use a chemically compatible container with a secure lid. Ensure the container is in good condition and properly labeled with the chemical name and hazard symbols.[13][14]
-
Temporary Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.[5]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor.[14]
The following decision-making process should be followed for the disposal of this compound.
References
- 1. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 2. int-enviroguard.com [int-enviroguard.com]
- 3. Safety Meeting: Handling of Flammable Liquids - Safe At Work California [safeatworkca.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. conncoll.edu [conncoll.edu]
- 10. cdn.mscdirect.com [cdn.mscdirect.com]
- 11. docs.rs-online.com [docs.rs-online.com]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
